GNE-6468
Description
Propriétés
IUPAC Name |
4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKJPISDNWSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-6468: A Dual-Action Immunomodulator Targeting RORγ and STING Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6468 is a small molecule that has emerged as a significant tool for immunological research, exhibiting a unique dual mechanism of action. Initially identified as a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ), it has been utilized to probe the role of the Th17 pathway in autoimmune and inflammatory diseases. More recently, a groundbreaking study has unveiled a novel function for this compound as a direct agonist of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further investigation and drug development efforts.
Introduction
The modulation of immune responses is a cornerstone of modern therapeutic strategies for a wide range of diseases, from autoimmune disorders to cancer. Small molecules that can selectively target key signaling pathways offer precise tools for both research and clinical applications. This compound has a fascinating discovery trajectory, first being characterized for its ability to suppress the function of RORγ, a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, and their inhibition is a validated therapeutic approach.
In a significant recent development, this compound was identified as a novel agonist of the STING pathway.[1][2] The STING pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response, which is crucial for anti-viral and anti-tumor immunity. The dual activity of this compound as both a RORγ inverse agonist and a STING agonist presents a unique pharmacological profile with potential for complex immunomodulation. This guide will dissect these two distinct mechanisms of action, providing the technical details necessary for its application in a research setting.
Mechanism of Action I: RORγ Inverse Agonism
This compound functions as an inverse agonist of RORγ (also known as RORc). Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORγ, which exhibits constitutive activity, this compound reduces its transcriptional output. This leads to the suppression of the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).
Signaling Pathway
Quantitative Data
The potency of this compound as a RORγ inverse agonist has been characterized in both biochemical and cell-based assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [3] |
| IL-17 Production Inhibition | Human PBMCs | EC50 | 30 nM | [3] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the constitutive transcriptional activity of RORγ.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Expression vector for a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD).
-
Luciferase reporter vector under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound.
-
Luciferase assay substrate.
-
-
Protocol:
-
Co-transfect HEK293T cells with the GAL4-RORγ-LBD and UAS-luciferase reporter plasmids.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells and incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the dose-response curve.
-
This assay assesses the functional consequence of RORγ inhibition by measuring the reduction in IL-17A secretion from primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Reagents:
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β).
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
This compound.
-
Human IL-17A ELISA kit.
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in the presence of Th17 polarizing cytokines and anti-CD3/anti-CD28 antibodies.
-
Add serial dilutions of this compound to the cultures.
-
Incubate for 3-5 days.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 for IL-17A inhibition.
-
Mechanism of Action II: STING Agonism
A recent study has identified this compound as a novel, direct agonist of the STING protein.[1][2] This activity is independent of the canonical STING ligand, cGAMP, and does not require the upstream DNA sensor, cGAS. This compound binds to a previously uncharacterized pocket within the transmembrane domain of STING, inducing a conformational change that promotes STING's oligomerization and activation. This activation is further enhanced by the Golgi-resident lipid, phosphatidylinositol 4-phosphate (PI4P), which acts as a "molecular glue" to stabilize the active STING complex.
Signaling Pathway
Quantitative Data
While the seminal publication describes potent activation of the STING pathway by this compound, specific EC50 values for interferon induction or reporter activation are not yet widely available in public databases. The research indicates strong, dose-dependent activation of the TBK1-STING-IRF3 signaling axis.[2] Further studies are required to fully quantify the potency of this compound as a STING agonist across various cellular contexts.
Experimental Protocols
This assay quantifies the activation of the STING pathway by measuring the activity of a luciferase reporter driven by an Interferon-Stimulated Response Element (ISRE).
-
Cell Line: THP-1 dual-reporter cells (or other suitable cell line expressing an IRF-inducible luciferase reporter).
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Positive control (e.g., cGAMP).
-
Luciferase assay reagent.
-
-
Protocol:
-
Plate the THP-1 reporter cells in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for 18-24 hours.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to untreated cells.
-
This method directly assesses the activation of key signaling proteins in the STING pathway through phosphorylation.
-
Cell Line: A cell line responsive to STING agonists (e.g., THP-1, primary macrophages).
-
Reagents:
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cells with this compound for a specified time course (e.g., 0, 1, 3, 6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Summary and Future Directions
This compound presents a remarkable case of a small molecule with dual, distinct activities on key immune signaling pathways. Its ability to act as a RORγ inverse agonist provides a tool to dampen Th17-mediated inflammation, while its novel function as a STING agonist opens up avenues for enhancing innate immune responses. This dual functionality suggests that the net effect of this compound on the immune system could be highly context-dependent, varying with the cell type, the local microenvironment, and the disease state.
For researchers, this compound is an invaluable probe for dissecting the interplay between the RORγ and STING pathways. For drug development professionals, the unique pharmacology of this compound may inspire the design of novel therapeutics with tailored immunomodulatory profiles. Future research should focus on elucidating the in vivo consequences of this dual activity in various disease models, including autoimmune diseases, infections, and cancer. A deeper understanding of how these two pathways are integrated at a systemic level will be crucial for harnessing the full therapeutic potential of this compound and related molecules.
References
GNE-6468: A Dual-Function Immuno-Oncology Modulator
An In-Depth Technical Guide on the Core Functions, Mechanisms, and Experimental Evaluation of GNE-6468
This compound has recently emerged as a molecule of significant interest in the fields of immunology and drug discovery, exhibiting a fascinating dual functionality. Initially identified as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), it has more recently been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological activities. This document is intended for researchers, scientists, and drug development professionals.
Introduction: A Molecule with Two Faces
This compound presents a unique case in molecular pharmacology, with two distinct and significant biological activities reported in the literature.
-
RORγ (RORc) Inverse Agonist: The initial characterization of this compound identified it as a potent and selective inverse agonist of RORγ (also known as RORc). RORγt, an isoform of RORγ, is a key transcription factor in the differentiation of pro-inflammatory Th17 cells. By inhibiting RORγt activity, this compound can suppress the production of inflammatory cytokines like IL-17, suggesting its potential in treating autoimmune diseases.
-
STING Agonist: In a recent breakthrough publication in Immunity on December 5, 2025, this compound was identified as a novel chemical agonist of the STING pathway.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response, which is crucial for anti-viral and anti-tumor immunity. This discovery has positioned this compound as a promising candidate for cancer immunotherapy.
This guide will primarily focus on the more recently discovered and extensively detailed function of this compound as a STING agonist, while also providing available information on its activity as a RORγ inverse agonist.
This compound as a Novel STING Agonist
The most recent and detailed functional description of this compound is its role as a direct activator of the STING pathway. This function holds significant therapeutic potential, particularly in the realm of immuno-oncology.
Mechanism of Action
Research by Han, Zhang, and colleagues has revealed a unique mechanism by which this compound activates STING.[1] Unlike the natural ligand cGAMP which binds to the cytosolic domain of STING, this compound targets a novel binding pocket within the transmembrane domain of the STING protein.
The activation process is a cooperative one, involving the Golgi-resident lipid, phosphatidylinositol 4-phosphate (PI4P). The binding of both this compound and PI4P to the STING dimer induces a significant conformational change, specifically a rearrangement of the transmembrane helices. This rearrangement facilitates the oligomerization of STING, a critical step for its activation and the subsequent downstream signaling cascade.[1]
Signaling Pathway
The activation of STING by this compound initiates a well-defined signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
Quantitative Data
The following table summarizes the key quantitative data related to the STING agonist activity of this compound.
| Parameter | Value | Cell Line/System |
| STING Activation | ||
| IFN-β Induction | Strong induction observed | Multiple cell lines |
| TBK1 Phosphorylation | Strong induction observed | Multiple cell lines |
| IRF3 Phosphorylation | Strong induction observed | Multiple cell lines |
| Anti-viral Activity | ||
| HSV-1 Inhibition | Potent inhibition | In vitro and in vivo models |
| Anti-tumor Activity | ||
| Tumor Growth Inhibition | Significant | Syngeneic mouse tumor models |
| Combination with anti-PD-1 | Synergistic anti-tumor effect | In vivo models |
Experimental Protocols
Detailed experimental protocols for characterizing this compound as a STING agonist are described in the Immunity publication by Han et al.[1] The following are generalized methodologies for key experiments.
A cell-based reporter assay is a common method for identifying STING agonists in a high-throughput format.
Protocol:
-
Cell Culture: Culture a reporter cell line, such as THP1-Dual™ cells which express a secreted luciferase under the control of an IRF3-inducible promoter, according to the manufacturer's instructions.
-
Plating: Seed the cells into 384-well plates at an appropriate density.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).
-
Luminescence Measurement: Add a luciferase substrate to the wells and measure the luminescence using a plate reader.
-
Data Analysis: Analyze the luminescence data to determine the potency and efficacy of the compounds in activating the STING pathway.
Western blotting is used to directly visualize the phosphorylation of key proteins in the STING signaling cascade.
Protocol:
-
Cell Treatment: Treat cells (e.g., HEK293T or THP-1) with this compound for various times.
-
Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of STING, TBK1, and IRF3.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the proteins of interest.
Syngeneic mouse tumor models are used to evaluate the anti-tumor activity of this compound in an immunocompetent setting.
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of syngeneic mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size, then randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., via intratumoral or systemic injection) according to the study design. Combination therapies, such as with an anti-PD-1 antibody, can also be evaluated.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., flow cytometry of immune cell infiltrates, immunohistochemistry).
This compound as a RORγ Inverse Agonist
Prior to its identification as a STING agonist, this compound was characterized as a potent and selective RORγ inverse agonist. This activity is relevant for the treatment of autoimmune and inflammatory diseases.
Mechanism of Action
As an inverse agonist, this compound binds to the ligand-binding domain of RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors, leading to the transcriptional repression of RORγ target genes, most notably IL17A and IL17F.
Signaling Pathway
The primary signaling pathway affected by this compound as a RORγ inverse agonist is the Th17 cell differentiation and effector function pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound as a RORγ inverse agonist.
| Parameter | Value | Cell Line/System |
| RORγ Inverse Agonist Activity | ||
| EC50 (HEK-293 cells) | 13 nM | HEK-293 cell-based reporter assay |
| EC50 (IL-17 inhibition) | 30 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Selectivity | ||
| Selectivity over PPARγ | >1,000-fold | Gal4 human transcription assays |
Experimental Protocols
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) stably or transiently co-transfected with an expression vector for the RORγ ligand-binding domain fused to a DNA-binding domain (e.g., Gal4) and a reporter vector containing a luciferase gene under the control of a promoter with the corresponding DNA response elements.
-
Compound Treatment: Treat the cells with this compound at a range of concentrations.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the EC50 value for the inhibition of RORγ-mediated transcription.
This assay measures the functional consequence of RORγ inhibition on primary human immune cells.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood.
-
Cell Culture and Differentiation: Culture the PBMCs under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies and a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β).
-
Compound Treatment: Add this compound at various concentrations at the start of the culture.
-
Supernatant Collection: After a few days of culture, collect the cell supernatants.
-
ELISA: Measure the concentration of IL-17A in the supernatants using a specific ELISA kit.
-
Data Analysis: Determine the EC50 value for the inhibition of IL-17 production.
Conclusion and Future Directions
This compound is a remarkable small molecule with dual activities that place it at the intersection of two major fields in immunology: autoimmune disease and cancer immunotherapy. Its function as a novel STING agonist, with a unique mechanism of action involving cooperative binding with PI4P to the transmembrane domain of STING, opens up new avenues for the development of STING-targeted therapies. The potent anti-viral and anti-tumor effects observed in preclinical models, particularly the synergy with checkpoint inhibitors, highlight its significant therapeutic potential.
The earlier identification of this compound as a RORγ inverse agonist also remains of interest. The ability of a single molecule to both suppress Th17-mediated inflammation and activate innate anti-tumor immunity is intriguing and warrants further investigation. Future research should focus on fully elucidating the structural basis for these dual activities, understanding the in vivo consequences of engaging both pathways simultaneously, and exploring the full therapeutic potential of this unique molecule in a range of diseases.
References
GNE-6468: A Potent and Selective RORc Inverse Agonist for Research in Autoimmune and Inflammatory Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6468 is a highly potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor c (RORc), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. By modulating the activity of RORc, this compound effectively suppresses the production of interleukin-17 (IL-17), a cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of RORc inhibition.
Introduction
The Retinoic acid receptor-related orphan receptor c (RORc), also known as RORγ, is a nuclear receptor that plays a pivotal role in the development and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation of the Th17 pathway and excessive IL-17 production are strongly associated with the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
RORc exists in two isoforms: RORγ1, which is expressed in various tissues, and RORγt (isoform 2), which is predominantly expressed in immune cells and is the key regulator of Th17 cell differentiation. As a master regulator of Th17 cell lineage, RORc represents a compelling therapeutic target for the development of novel immunomodulatory agents.
This compound has been identified as a potent and selective inverse agonist of RORc.[1] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORc, which exhibits constitutive activity, an inverse agonist like this compound reduces its transcriptional activity below its basal level. This guide details the preclinical profile of this compound, providing researchers with the necessary information to explore its utility as a chemical probe to investigate RORc biology and its potential as a lead compound for drug discovery programs.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl)-2-hydroxybenzoic acid |
| Molecular Formula | C23H16ClN3O4 |
| Molecular Weight | 433.8 g/mol [2] |
| CAS Number | 1677668-27-7[2] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay | Cell Line/System | Endpoint | EC50 / IC50 (nM) | Reference |
| RORc Inverse Agonist Activity | HEK-293 cells | Gal4 Reporter Assay | 13 | [3] |
| IL-17 Production Inhibition | Human PBMCs | IL-17A ELISA | 30 | [3] |
| RORc TR-FRET Biochemical Assay | Purified RORc LBD | Coactivator Peptide Displacement | 2 | [4][5] |
Table 2: Selectivity Profile of this compound
| Nuclear Receptor | Assay Type | Fold Selectivity vs. RORc | Reference |
| PPARγ | Gal4 Reporter Assay | >1000 | [4][5] |
| Other Nuclear Receptors | Gal4 Reporter Assay | Excellent selectivity | [4][5] |
Table 3: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Hepatocyte Clearance (CLhep) | Human | 17 mL/min/kg (predicted) | [6] |
| Hepatocyte Clearance (CLhep) | Rodent | 42 mL/min/kg (predicted) | [6] |
Signaling Pathways and Experimental Workflows
RORc Signaling Pathway in Th17 Differentiation
The differentiation of naïve T helper cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily TGF-β and IL-6. This process culminates in the expression of the master transcription factor RORc, which then drives the expression of IL-17 and other Th17-associated genes. This compound, as a RORc inverse agonist, intervenes in this pathway by directly inhibiting the transcriptional activity of RORc.
References
GNE-6468: A Technical Guide to its Interaction with the IL-17 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), and its profound impact on the Interleukin-17 (IL-17) signaling pathway. This document details the mechanism of action of this compound, presents its quantitative data, outlines key experimental protocols for its characterization, and visualizes the intricate IL-17 signaling cascade it modulates.
Introduction to this compound and the IL-17 Signaling Pathway
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are pivotal drivers of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. The production of these cytokines is largely dependent on the T helper 17 (Th17) cell lineage, whose differentiation and function are orchestrated by the master transcription factor, RORγt.
This compound is a small molecule that functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, this compound reduces the constitutive activity of the receptor, thereby inhibiting the transcription of RORγt target genes, most notably IL17A and IL17F. This targeted inhibition of the central driver of Th17 cell function makes this compound a compelling therapeutic candidate for a range of inflammatory and autoimmune disorders.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Description | Cell Line/System | Parameter | Value | Reference |
| RORγ (RORc) Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [1][2] |
| RORγ (RORc) Inverse Agonist Activity | Not Specified | EC50 | 2 nM | [3] |
| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [1][2] |
| RORc Selectivity over PPARγ | Not Specified | Fold Selectivity | >1000-fold | [3] |
The IL-17 Signaling Pathway
The IL-17 signaling pathway is a critical component of the inflammatory response. Its activation leads to the production of a host of pro-inflammatory molecules that recruit and activate immune cells, amplifying the inflammatory cascade.
Core Signaling Cascade
The canonical IL-17 signaling pathway is initiated by the binding of IL-17A or IL-17F to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event triggers a downstream signaling cascade culminating in the activation of key transcription factors, including NF-κB and the components of the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK).
The adaptor protein Act1 (CIKS) is a central mediator in this pathway, connecting the IL-17 receptor complex to downstream signaling molecules. Upon receptor activation, Act1 is recruited and facilitates the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the TAK1 complex, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
Simultaneously, the IL-17 receptor-Act1 complex can also activate the MAPK pathways, which further contribute to the inflammatory response through the activation of other transcription factors like AP-1.
Caption: The canonical IL-17 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize RORγt inverse agonists like this compound and to study the IL-17 signaling pathway.
RORγt Reporter Gene Assay in HEK293 Cells
This assay is used to determine the in vitro potency of compounds in modulating RORγt-mediated transcription.
Objective: To quantify the inverse agonist activity of this compound on RORγt.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates.
-
Cells are transiently co-transfected with:
-
An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt (GAL4-RORγt-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection is typically performed using a lipid-based transfection reagent.
-
-
Compound Treatment:
-
Following transfection, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After an incubation period (typically 16-24 hours), cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The data is plotted as the percentage of inhibition relative to the vehicle control versus the log of the compound concentration.
-
The EC50 value is determined using a non-linear regression analysis.
-
Caption: Workflow for a RORγt reporter gene assay.
Inhibition of IL-17A Release from Human Th17 Cells
This assay measures the ability of a compound to inhibit the production and release of IL-17A from primary human Th17 cells.
Objective: To determine the functional potency of this compound in a primary human cell system.
Methodology:
-
Isolation and Culture of Human CD4+ T Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by density gradient centrifugation.
-
CD4+ T cells are purified from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Th17 Differentiation:
-
Purified CD4+ T cells are cultured under Th17-polarizing conditions. This typically includes:
-
T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.
-
A cocktail of cytokines to promote Th17 differentiation, such as IL-1β, IL-6, IL-23, and TGF-β.
-
Neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other T helper subsets.
-
-
-
Compound Treatment:
-
The differentiating Th17 cells are treated with a serial dilution of this compound or vehicle control.
-
-
Measurement of IL-17A:
-
After a defined culture period (e.g., 3-5 days), the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The IL-17A concentration is plotted against the log of the compound concentration.
-
The EC50 value for the inhibition of IL-17A production is calculated using non-linear regression.
-
Western Blot Analysis of IL-17-Induced NF-κB and MAPK Activation
This method is used to detect the activation of key downstream signaling molecules in the IL-17 pathway.
Objective: To assess the phosphorylation status of NF-κB p65 and MAPK family members (p38, ERK, JNK) in response to IL-17 stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
A responsive cell line (e.g., HeLa, fibroblasts, or epithelial cells) is cultured to sub-confluency.
-
Cells are serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.
-
Cells are then stimulated with recombinant human IL-17A (typically 20-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
-
Antibody Incubation:
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-p38, phospho-ERK, phospho-JNK).
-
The membrane is also probed with antibodies against the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.
-
Caption: Workflow for Western blot analysis.
Conclusion
This compound represents a highly potent and selective tool for the inhibition of the IL-17 signaling pathway through the inverse agonism of RORγt. The data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other RORγt modulators in the context of IL-17-driven diseases. The detailed understanding of the IL-17 signaling cascade and the methods to assess its modulation are crucial for the continued development of novel and effective treatments for a wide range of inflammatory and autoimmune conditions.
References
GNE-6468: A Potent Modulator of Th17 Cell Differentiation for Autoimmune Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Their differentiation and effector functions are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). GNE-6468 has emerged as a potent and selective inverse agonist of RORγt, offering a powerful tool for investigating Th17-mediated biology and a potential therapeutic avenue for autoimmune disorders. This technical guide provides a comprehensive overview of the role of this compound in Th17 cell differentiation, detailing its mechanism of action, its impact on key signaling pathways, and relevant experimental protocols.
Introduction to Th17 Cell Differentiation
Th17 cells are characterized by their production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. Key cytokines, such as Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6), initiate the differentiation cascade. IL-6 signaling activates the Signal Transducer and Activator of Transcription 3 (STAT3), a crucial transcription factor that promotes the expression of RORγt.[1] IL-23 plays a vital role in the expansion and stabilization of the Th17 phenotype. RORγt, in concert with other transcription factors, binds to the promoter regions of genes encoding Th17-associated cytokines, driving their expression and thereby mediating the inflammatory functions of these cells.[2]
This compound: A Selective RORγt Inverse Agonist
This compound is a small molecule that functions as a potent and selective inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the context of RORγt, this compound binds to the ligand-binding domain and promotes a conformational change that favors the recruitment of co-repressors over co-activators to the RORγt transcriptional complex. This active repression of RORγt-mediated gene transcription forms the basis of its inhibitory effect on Th17 cell differentiation and function.
Mechanism of Action: Inhibition of the Th17 Program
The primary mechanism by which this compound inhibits Th17 cell differentiation is through the direct inverse agonism of RORγt. By suppressing the transcriptional activity of this master regulator, this compound effectively blocks the expression of the entire Th17-associated gene program. This includes the signature cytokines IL-17A and IL-17F, which are key mediators of inflammation in autoimmune diseases.[3]
While direct experimental evidence detailing the effect of this compound on STAT3 phosphorylation is not yet available, its mechanism of action can be inferred from the established Th17 differentiation pathway. The activation of STAT3 by cytokines like IL-6 and IL-23 is an upstream event that leads to the induction of RORγt expression.[1] this compound acts downstream by directly targeting RORγt. Therefore, while this compound is not expected to directly inhibit the phosphorylation of STAT3, it effectively uncouples STAT3 activation from the subsequent expression of Th17 effector molecules by neutralizing the function of the essential downstream transcription factor, RORγt.
Signaling Pathway of Th17 Differentiation and this compound Intervention
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Assay Type | Cell Type | Parameter | Value | Reference |
| RORγt Inverse Agonist Activity | HEK-293 cells | EC50 | 2 nM | [Source Not Found] |
| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [Source Not Found] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Th17 cell differentiation.
In Vitro Human Th17 Cell Differentiation
Objective: To differentiate human naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human CD3/CD28 T Cell Activator
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human IL-1β (10-20 ng/mL)
-
Anti-Human IL-4 antibody (10 µg/mL)
-
Anti-Human IFN-γ antibody (10 µg/mL)
-
This compound (dissolved in DMSO)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Plate the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add Human CD3/CD28 T Cell Activator to the culture.
-
Add the Th17 polarizing cytokines: IL-6, TGF-β1, IL-23, and IL-1β.
-
Add anti-IL-4 and anti-IFN-γ antibodies to block differentiation into Th2 and Th1 lineages, respectively.
-
For experimental wells, add this compound at desired concentrations. Include a DMSO vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells can be harvested for analysis of Th17 markers by flow cytometry (intracellular staining for IL-17A and RORγt) and the supernatant can be collected for cytokine analysis by ELISA or Luminex.
Experimental Workflow for In Vitro Th17 Differentiation and this compound Treatment
Intracellular Staining for Phosphorylated STAT3 (pSTAT3)
Objective: To assess the phosphorylation status of STAT3 in T cells following cytokine stimulation and inhibitor treatment.
Materials:
-
Differentiated T cells (as from protocol 5.1)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody
-
Fluorochrome-conjugated anti-CD4 antibody
-
Flow cytometer
Procedure:
-
After the desired stimulation and treatment period, harvest the T cells.
-
Wash the cells with PBS.
-
Stain for surface markers, such as CD4, according to the antibody manufacturer's protocol.
-
Fix the cells with Fixation/Permeabilization solution for 20 minutes at 4°C.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Permeabilization Buffer and add the anti-pSTAT3 antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3 within the CD4+ T cell population.
In Vivo Studies and Future Directions
While specific in vivo data for this compound is not extensively published in peer-reviewed literature, studies with other RORγt inverse agonists have demonstrated efficacy in various preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis, and psoriasis.[2] These compounds have been shown to reduce the infiltration of Th17 cells into inflamed tissues and decrease the production of IL-17.
Future research on this compound will likely focus on:
-
In vivo efficacy: Evaluating the therapeutic potential of this compound in a range of Th17-driven animal models of autoimmune disease.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on Th17 cells in vivo.
-
STAT3 Pathway Analysis: Directly assessing the impact of this compound on the IL-6 and IL-23-induced phosphorylation of STAT3 in primary T cells to confirm the inferred mechanism of action.
-
Selectivity Profiling: Further characterizing the selectivity of this compound against other nuclear receptors to ensure a favorable safety profile.
Conclusion
This compound is a valuable chemical probe for dissecting the role of RORγt in Th17 cell biology. Its high potency and selectivity make it an excellent tool for in vitro and potentially in vivo studies aimed at understanding and therapeutically targeting Th17-mediated pathologies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the role of this compound and the broader field of Th17 cell immunology.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6468 for Autoimmune Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. By inhibiting the transcriptional activity of RORγt, this compound represents a promising small molecule therapeutic approach for these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in autoimmune disease research.
Physicochemical and In Vitro Potency of this compound
This compound has demonstrated high potency and selectivity for RORγt in various in vitro assays. The following tables summarize the available quantitative data for this compound and its general physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 433.84 g/mol | [1] |
| Molecular Formula | C₂₃H₁₆ClN₃O₄ | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Solubility | 10 mM in DMSO (requires sonication) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |
Table 1: Physicochemical Properties of this compound. This table outlines the basic chemical and physical characteristics of the this compound compound.
| Assay Type | Target/System | EC₅₀/IC₅₀ (nM) | Notes | Reference |
| RORγ (RORc) Inverse Agonist Activity | HEK-293 cells | 13 | [1] | |
| RORc (RORγ) Inverse Agonist Activity | Not specified | 2 | [2] | |
| IL-17 Production Inhibition | Human PBMCs | 30 | No effect on IFNγ production was observed. | [2] |
| Selectivity | ||||
| RORc vs. PPARγ | Gal4 human transcription assays | >1,000-fold | [2] | |
| Other Nuclear Receptors | Gal4 human transcription assays | Excellent selectivity | Panel of other nuclear receptors tested. | [2] |
| Predicted Pharmacokinetics | ||||
| Hepatic Clearance (CLhep) - Human | Hepatocytes | 17 mL/min/kg | Predicted | [1] |
| Hepatic Clearance (CLhep) - Rodent | Hepatocytes | 42 mL/min/kg | Predicted | [1] |
Table 2: In Vitro Potency and Selectivity of this compound. This table summarizes the half-maximal effective and inhibitory concentrations of this compound in various cellular assays, its selectivity profile, and predicted pharmacokinetic parameters.
Mechanism of Action: RORγt Signaling Pathway
This compound functions as an inverse agonist of RORγt. In the context of Th17 cell differentiation, signaling through cytokines such as IL-6 and TGF-β leads to the activation of STAT3. Activated STAT3, along with other transcription factors like IRF4 and BATF, induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, IL22, and IL23R. This binding recruits coactivators, leading to the transcription of these pro-inflammatory genes and the subsequent differentiation and effector function of Th17 cells.
As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that favors the recruitment of corepressors instead of coactivators. This action actively represses the basal transcriptional activity of RORγt, thereby inhibiting the expression of Th17 signature cytokines and preventing Th17 cell-mediated inflammation.[3][4]
Figure 1: this compound Mechanism of Action in the RORγt Signaling Pathway. This diagram illustrates how this compound, as a RORγt inverse agonist, inhibits the transcription of IL-17 by promoting the recruitment of co-repressors to the RORγt complex at the IL-17 promoter.
Experimental Protocols
In Vitro Human PBMC IL-17 Inhibition Assay
This assay is crucial for determining the potency of RORγt inverse agonists in a primary human cell system.
1. Objective: To measure the dose-dependent inhibition of IL-17A production by this compound in activated human peripheral blood mononuclear cells (PBMCs).
2. Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human PBMCs isolated from healthy donor blood
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
IL-17A ELISA kit
-
96-well cell culture plates
3. Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 50 µL of a solution containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to all wells except the unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ value for IL-17A inhibition by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and relevant preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic candidates.
1. Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.
2. Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Calipers for paw thickness measurement
3. Protocol:
-
Immunization (Day 0): Emulsify Bovine Type II Collagen with an equal volume of CFA to a final concentration of 2 mg/mL. Anesthetize the mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify Bovine Type II Collagen with an equal volume of IFA to a final concentration of 2 mg/mL. Administer a 100 µL intradermal injection at the base of the tail, near the site of the primary immunization.
-
Disease Monitoring: Begin monitoring mice for signs of arthritis around day 21. Score each paw daily based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of multiple joints, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Treatment: Once mice develop a clinical score of at least 4, randomize them into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound or vehicle daily by oral gavage for a predefined period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the treatment period, collect blood for cytokine analysis (e.g., IL-17A, TNF-α). Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
Disclaimer: Due to the limited publicly available in vivo data for this compound, the dosing for the CIA model is illustrative and should be optimized based on pharmacokinetic and tolerability studies.
Preclinical Development Workflow for RORγt Inverse Agonists
The development of a RORγt inverse agonist like this compound for autoimmune diseases typically follows a structured preclinical workflow.
References
- 1. rupress.org [rupress.org]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GNE-6468 in Multiple Myeloma Models: A Proposed Research Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the effects of GNE-6468 in the context of multiple myeloma is limited. This guide, therefore, serves as a proposed research framework, outlining a comprehensive plan to investigate the potential of this compound as a therapeutic agent for multiple myeloma. The experimental protocols and hypothesized signaling pathways are based on the known function of this compound as a Retinoic acid-related Orphan Receptor gamma (RORγ) inverse agonist and established methodologies in multiple myeloma research.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the exploration of novel therapeutic targets and agents. This compound has been identified as a potent and selective inverse agonist of RORγ, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and has been implicated in various inflammatory and autoimmune diseases. Emerging evidence suggests a potential role for RORγ in cancer progression, making it an attractive, albeit underexplored, target in oncology. This technical guide provides a roadmap for the preclinical investigation of this compound in multiple myeloma models, from in vitro characterization to in vivo efficacy studies.
Hypothesized Signaling Pathways of RORγ in Multiple Myeloma
While the precise role of RORγ in multiple myeloma is yet to be fully elucidated, its known functions in other cell types allow for the formulation of several hypotheses regarding its potential signaling interactions. As an inverse agonist, this compound is predicted to suppress the transcriptional activity of RORγ. The following diagrams illustrate potential signaling cascades that could be modulated by this compound in multiple myeloma cells.
Proposed Experimental Protocols
To rigorously evaluate the anti-myeloma potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human multiple myeloma cell lines.
Methodology:
-
Cell Lines: A panel of human multiple myeloma cell lines with varying genetic backgrounds (e.g., RPMI-8226, U266, MM.1S, H929) should be used.
-
Reagents:
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., XTT, WST-1).
-
Solubilization buffer (e.g., DMSO or isopropanol).
-
-
Procedure:
-
Seed myeloma cells in 96-well plates at a density of 1-2 x 104 cells/well.
-
Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48 and 72 hours. Include a vehicle control (DMSO).
-
Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in multiple myeloma cells.
Methodology:
-
Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit.
-
This compound.
-
-
Procedure:
-
Treat myeloma cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the hypothesized signaling pathways (e.g., NF-κB, STAT3).
Methodology:
-
Procedure:
-
Treat myeloma cells with this compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-RORγ, RORγ, p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of multiple myeloma.
Methodology:
-
Animal Model: NOD/SCID gamma (NSG) mice.
-
Procedure:
-
Subcutaneously or intravenously inject human multiple myeloma cells (e.g., RPMI-8226) into NSG mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |
| RPMI-8226 | [Insert Value] | [Insert Value] |
| U266 | [Insert Value] | [Insert Value] |
| MM.1S | [Insert Value] | [Insert Value] |
| H929 | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by this compound in RPMI-8226 Cells at 48h
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: In Vivo Efficacy of this compound in RPMI-8226 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Value] | N/A |
| This compound (Dose 1 mg/kg) | [Insert Value] | [Insert Value] |
| This compound (Dose 2 mg/kg) | [Insert Value] | [Insert Value] |
This comprehensive research framework provides a robust starting point for the systematic investigation of this compound in multiple myeloma models. The successful execution of these experiments will be crucial in determining the therapeutic potential of targeting RORγ in this challenging malignancy.
GNE-6468: A Technical Guide to Target Validation as a Potent and Selective RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 has emerged as a significant chemical probe and potential therapeutic lead due to its potent and selective inverse agonist activity against the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). As such, RORγt is a high-value target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the target validation studies for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro potency, cellular activity, and pharmacokinetic parameters of this compound.
| Parameter | Assay Type | Species | Value | Reference |
| RORγ Inverse Agonist Potency | ||||
| EC50 | RORγt Ligand Binding Domain (LBD) TR-FRET Assay | Human | 2 nM | [1] |
| EC50 | RORγ GAL4 Reporter Assay in HEK293 cells | Human | 13 nM | [2][3] |
| Cellular Activity | ||||
| EC50 | IL-17 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) | Human | 30 nM | [2][3] |
| Selectivity | ||||
| Fold Selectivity | PPARγ GAL4 Reporter Assay | Human | >1000-fold vs RORγ | [1] |
| Pharmacokinetics | ||||
| Hepatic Clearance (CLhep) | Hepatocyte Stability Assay | Human | 17 mL/min/kg | [2] |
| Hepatic Clearance (CLhep) | Hepatocyte Stability Assay | Rodent | 42 mL/min/kg | [2] |
Table 1: Summary of In Vitro and Pharmacokinetic Data for this compound
Experimental Protocols
RORγ Inverse Agonist Activity: GAL4 Reporter Gene Assay in HEK293T Cells
This assay quantifies the ability of a compound to inhibit the constitutive transcriptional activity of the RORγ ligand-binding domain (LBD).
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the human RORγ LBD (GAL4-RORγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 Upstream Activating Sequence (UAS) promoter.
-
2. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with a fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
The final concentration of the vehicle should be kept constant across all wells (typically ≤0.1%).
3. Luciferase Activity Measurement:
-
After 18-24 hours of incubation with the compound, the cells are lysed.
-
Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
The relative light units (RLU) are normalized to a control for cell viability if necessary.
4. Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle-treated control wells.
-
The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
IL-17 Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of RORγ inverse agonism by measuring the inhibition of IL-17 production in primary human immune cells.
1. Isolation of PBMCs:
-
Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Isolated cells are washed and resuspended in complete RPMI-1640 medium.
2. Cell Stimulation and Compound Treatment:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
Cells are pre-incubated with serial dilutions of this compound or vehicle control for 1 hour.
-
Th17 differentiation and IL-17 production are induced by stimulating the cells with a cocktail of anti-CD3 and anti-CD28 antibodies, along with Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β).
3. Cytokine Measurement:
-
After 72-96 hours of incubation, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of IL-17 inhibition is calculated relative to the stimulated vehicle-treated control.
-
The EC50 value is determined from the concentration-response curve using non-linear regression analysis.
In Vitro Hepatocyte Stability Assay
This assay evaluates the metabolic stability of a compound in liver cells, providing an estimate of its hepatic clearance.
1. Hepatocyte Incubation:
-
Cryopreserved human or rodent hepatocytes are thawed and resuspended in incubation medium.
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The reaction is initiated by adding this compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.
2. Time-Course Sampling:
-
Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound relative to the internal standard.
4. Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated and then scaled to predict the in vivo hepatic clearance (CLhep).
Visualizations
RORγt Signaling Pathway and Point of Intervention for this compound
Caption: RORγt signaling pathway leading to IL-17 production and the inhibitory action of this compound.
Experimental Workflow for IL-17 Inhibition Assay in PBMCs
Caption: Workflow for determining the cellular potency of this compound in inhibiting IL-17 production.
Logical Framework for this compound Target Validation
Caption: Logical progression of experiments to validate RORγt as the target of this compound.
References
Methodological & Application
GNE-6468: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These application notes provide detailed protocols for utilizing this compound in in vitro cell culture settings to study its effects on cell viability, Th17 differentiation, and cytokine production.
Mechanism of Action
This compound acts as an inverse agonist at the ligand-binding domain of RORγt. This binding event prevents the recruitment of co-activators necessary for the transcription of RORγt target genes, including those encoding for IL-17A and IL-17F. The downstream effect is the suppression of Th17 cell differentiation and function, thereby attenuating the inflammatory response driven by these cells.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound across different assays and cell types.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [1][2] |
| RORγ Inverse Agonist Activity | Jurkat cells (Gal4-Luc reporter) | EC50 | 2 nM | [3] |
| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [1][2][3] |
Signaling Pathway
The diagram below illustrates the signaling pathway involved in Th17 cell differentiation and the point of intervention for this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Reconstitute this compound powder in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., Jurkat, HEK-293, or PBMCs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value if applicable.
Protocol 2: Inhibition of IL-17A Production in Human PBMCs
This protocol measures the inhibitory effect of this compound on IL-17A secretion from stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound stock solution (10 mM in DMSO)
-
Th17 differentiation cocktail (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4)
-
96-well U-bottom plates
-
Human IL-17A ELISA kit
-
Plate reader for ELISA
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10⁵ cells per well in a 96-well U-bottom plate.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Add the Th17 differentiation cocktail to the wells to induce IL-17A production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value of this compound for the inhibition of IL-17A production.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound in vitro.
References
Application Notes and Protocols for GNE-6468 in HEK-293 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ/RORc). RORγ is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] Due to its role in inflammation, RORγ is a significant target for the development of therapeutics for autoimmune diseases. This compound, by acting as an inverse agonist, represses the constitutive activity of RORγ, thereby inhibiting the transcription of its target genes.[3][4]
HEK-293 (Human Embryonic Kidney 293) cells are a widely used cell line in biomedical research and drug discovery due to their high transfection efficiency and robust growth characteristics.[5][6] These cells are an ideal platform for performing cell-based assays to characterize the activity of RORγ modulators like this compound. This document provides detailed application notes and protocols for utilizing this compound in HEK-293 cell-based assays.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant RORγ modulators in HEK-293 cell-based assays.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | RORγ (RORc) | Not Specified | HEK-293 | EC50 | 13 nM | MedChemExpress |
| Compound 1 | RORγt | FRET Assay | - | EC50 (agonist) | 3.7 µM | [3] |
| Compound 2 | RORγt | FRET Assay | - | IC50 (inverse agonist) | 2.0 µM | [3] |
| Diosgenin | RORγ | Luciferase Reporter Assay | HEK-293 | IC50 (inverse agonist) | 2.19 µM | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway of RORγ and the mechanism of action of this compound as an inverse agonist. In its constitutively active state, RORγ, in complex with co-activators, binds to ROR Response Elements (ROREs) on the DNA, leading to the transcription of target genes like IL-17. This compound binds to the ligand-binding domain of RORγ, displacing co-activators and recruiting co-repressors. This action inhibits the basal transcriptional activity of the receptor.
Caption: RORγ signaling and inhibition by this compound.
Experimental Protocols
HEK-293 Cell Culture
A fundamental requirement for successful assays is the maintenance of healthy HEK-293 cells.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw frozen vials of HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 100-200 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at a subculture ratio of 1:3 to 1:6.[5]
RORγ Reporter Gene Assay in HEK-293T Cells
This protocol describes a luciferase reporter gene assay to measure the inverse agonist activity of this compound on RORγ. HEK-293T cells are a derivative of HEK-293 cells that express the SV40 large T-antigen, which promotes high levels of plasmid replication.
Materials:
-
HEK-293T cells
-
Complete growth medium (as above)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmid for full-length human RORγ
-
Luciferase reporter plasmid containing ROR Response Elements (RORE) upstream of the luciferase gene (e.g., pGL4.27[luc2P/minP/Hygro] with inserted ROREs)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well microplates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Trypsinize and count HEK-293T cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. For each well, a typical mix would include:
-
RORγ expression plasmid (e.g., 50 ng)
-
RORE-luciferase reporter plasmid (e.g., 100 ng)
-
Renilla luciferase control plasmid (e.g., 10 ng)
-
Transfection reagent
-
-
Carefully add the transfection mix to each well.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. A typical concentration range for testing would be from 1 pM to 10 µM.
-
Aspirate the transfection medium from the cells and add 100 µL of the this compound dilutions or vehicle control (0.1% DMSO in medium) to the respective wells.
-
Incubate for 18-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for RORγ reporter gene assay.
Cell Viability/Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed effects in the reporter assay are not due to cell death.
Materials:
-
HEK-293T cells
-
Complete growth medium
-
This compound
-
DMSO
-
Clear or opaque 96-well plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed HEK-293T cells in a 96-well plate as described for the reporter assay.
-
After 24 hours, treat the cells with the same serial dilutions of this compound used in the reporter assay.
-
Incubate for the same duration as the compound treatment in the reporter assay (18-24 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to determine any cytotoxic effects.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in HEK-293 cell-based assays. The provided methodologies for cell culture, reporter gene assays, and cytotoxicity assessment will enable the accurate characterization of this compound's activity as a RORγ inverse agonist. The visual representations of the signaling pathway and experimental workflow are intended to facilitate a clear understanding of the underlying biological processes and experimental design.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 constrains natural killer cell activity by restraining IL-15-driven cell maturation via SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Administration of GNE-6468: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), in mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in relevant disease models.
Introduction
This compound is a small molecule inhibitor targeting RORγ, a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By acting as an inverse agonist, this compound effectively suppresses the transcriptional activity of RORγ, leading to a reduction in IL-17 production. This mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory disorders. Preclinical evaluation in appropriate animal models is a crucial step in the development of this compound.
Signaling Pathway
The primary signaling pathway targeted by this compound is the RORγ-mediated differentiation of Th17 cells and subsequent IL-17 production.
Preclinical Mouse Models
The selection of an appropriate mouse model is critical for evaluating the in vivo efficacy of this compound. Given its mechanism of action, models of autoimmune diseases where Th17 cells and IL-17 play a significant pathogenic role are highly relevant.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. Disease is induced by immunization with type II collagen, leading to an autoimmune response targeting the joints.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is the most commonly used animal model for multiple sclerosis. Disease is induced by immunization with myelin-derived peptides, resulting in an autoimmune attack on the central nervous system.
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound in mouse models. Specific parameters such as dosage and treatment duration should be optimized based on the specific research question and mouse model.
Formulation of this compound for Oral Administration
A common vehicle for oral administration of hydrophobic small molecules like this compound in mice is a suspension in a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a sterile container, prepare the vehicle by dissolving methylcellulose in sterile water and then adding Tween 80. Mix thoroughly.
-
Gradually add the this compound powder to the vehicle while stirring continuously.
-
Use a mortar and pestle or a homogenizer to ensure a uniform and fine suspension.
-
Store the formulation at 4°C and protect from light. Before each use, vortex or stir the suspension to ensure homogeneity.
Oral Gavage Administration in Mice
Oral gavage is a standard method for precise oral dosing in mice.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer. The typical dosing volume for mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse model of autoimmune disease.
Data Presentation
While specific in vivo data for this compound is not publicly available in the form of detailed quantitative tables, the following tables provide a template for how such data should be structured for clear comparison. Researchers should populate these tables with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Example)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| This compound | Oral | 10 | Data | Data | Data | Data |
| This compound | Oral | 30 | Data | Data | Data | Data |
| This compound | IV | 5 | Data | Data | Data | Data |
Table 2: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (Example)
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Paw Swelling (mm) (Day 21) | Serum IL-17A (pg/mL) (Day 21) |
| Vehicle | - | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
Conclusion
These application notes and protocols provide a foundational guide for conducting in vivo studies with this compound in mouse models. The successful execution of these experiments, coupled with rigorous data analysis, will be instrumental in elucidating the therapeutic potential of this compound for the treatment of autoimmune and inflammatory diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to consult relevant institutional animal care and use committee (IACUC) guidelines.
GNE-6468: A Potent and Selective RORc Inverse Agonist for Interrogating RORc-Dependent Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Dysregulation of the RORc signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. GNE-6468 is a highly potent and selective small molecule inverse agonist of RORc.[3][4] By binding to the ligand-binding domain of RORc, this compound effectively suppresses its transcriptional activity, leading to reduced expression of RORc-dependent genes. This property makes this compound an invaluable chemical probe for elucidating the precise role of RORc in health and disease.
These application notes provide a comprehensive overview of this compound, including its biological activity, and detailed protocols for its use in studying RORc-dependent gene expression in cellular systems.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line/System | Parameter | This compound Value | Reference |
| RORc Inverse Agonist Activity | HEK293 cells (Gal4-RORc LBD) | EC50 | 13 nM | [3][4] |
| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [3][4] |
| RORc Binding Affinity | Not Specified | EC50 | 2 nM | [5][6] |
| Selectivity vs. PPARγ | Not Specified | Fold Selectivity | >1000-fold | [5] |
Signaling Pathway
Caption: The RORc signaling pathway in Th17 cell differentiation.
Experimental Protocols
Protocol 1: In Vitro RORc Inverse Agonist Activity using a Luciferase Reporter Assay
This protocol is designed to quantify the inverse agonist activity of this compound on RORc in a controlled cellular environment.
Materials:
-
HEK293 cells
-
Expression plasmid for Gal4 DNA-binding domain fused to the RORc ligand-binding domain (Gal4-RORc-LBD)
-
Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-RORc-LBD and UAS-luciferase reporter plasmids according to the manufacturer's protocol for the transfection reagent. A constitutively expressing Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Measurement of RORc-Dependent Gene Expression by quantitative PCR (qPCR)
This protocol details the steps to measure the effect of this compound on the expression of RORc target genes in primary human Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T cell isolation kit
-
Th17 polarizing cytokines (e.g., anti-CD3/CD28 antibodies, IL-6, IL-23, TGF-β, anti-IL-4, anti-IFN-γ)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Validated qPCR primers for RORc target genes (e.g., IL17A, IL17F, IL22, CCR6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Th17 Cell Differentiation:
-
Isolate CD4+ T cells from human PBMCs.
-
Culture the CD4+ T cells in the presence of Th17 polarizing cytokines.
-
-
Compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the differentiating Th17 cells at the beginning of the culture or at a specified time point.
-
Incubation: Culture the cells for 3-5 days.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of RORc to the promoter regions of its target genes.
Materials:
-
Differentiated Th17 cells (treated with this compound or vehicle)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion)
-
ChIP-validated anti-RORc antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking buffer (with Proteinase K)
-
DNA purification kit
-
qPCR primers for ROR response elements (ROREs) in the promoter regions of target genes.
Procedure:
-
Cross-linking: Treat Th17 cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-RORc antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the ROREs of RORc target genes.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA in this compound-treated samples relative to vehicle-treated samples. A decrease in signal indicates reduced RORc binding.
Experimental Workflow
Caption: Workflow for studying RORc-dependent gene expression with this compound.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. genecards.org [genecards.org]
Application Notes and Protocols for Measuring GNE-6468 Activity Using Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] As an inverse agonist, this compound inhibits the constitutive activity of RORγ, thereby reducing the expression of its target genes. This makes this compound a valuable tool for studying RORγ-mediated signaling pathways and a potential therapeutic agent for autoimmune and inflammatory diseases.
These application notes provide detailed protocols for various reporter assays designed to quantify the in vitro activity of this compound. The protocols described herein utilize common cell-based reporter systems, including luciferase and secreted embryonic alkaline phosphatase (SEAP), to measure the modulation of RORγ and IL-17 signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from various sources.
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγ Inverse Agonist Activity | HEK-293 | EC50 | 13 nM | [1][3] |
| RORγ Inverse Agonist Activity | Not Specified | EC50 | 2 nM | [2] |
| IL-17 Production Inhibition | Human PBMC | EC50 | 30 nM | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
RORγ Luciferase Reporter Assay in HEK293 Cells
This protocol describes a method to measure the inverse agonist activity of this compound on RORγ using a HEK293 cell line stably expressing a RORγ-responsive luciferase reporter construct.
Materials:
-
HEK293 cells stably co-transfected with a RORγ expression vector and a reporter vector containing a ROR response element (RORE) driving the expression of firefly luciferase.
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Culture: Maintain the stable HEK293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the this compound serial dilutions in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of the this compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Gal4-RORγ Chimera Reporter Assay
This assay utilizes a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of RORγ. This chimera activates a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). This system is useful for specifically studying the effect of compounds on the RORγ LBD.
Materials:
-
HEK293 or CHO cells
-
Expression vector for GAL4-RORγ-LBD chimera
-
Reporter vector with a GAL4 UAS driving luciferase expression
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
This compound
-
Other reagents as listed in Protocol 1.
Protocol:
-
Transient Transfection:
-
The day before transfection, seed HEK293 or CHO cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the GAL4-RORγ-LBD expression vector and the GAL4 UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh culture medium containing serial dilutions of this compound.
-
-
Incubation, Luciferase Assay, Data Acquisition, and Analysis: Follow steps 4-7 as described in Protocol 1.
IL-17 Reporter Assay
This assay measures the ability of this compound to inhibit the production of IL-17, a key downstream effector of RORγ signaling. This can be achieved using a cell line that expresses a reporter gene (e.g., SEAP or luciferase) under the control of the IL-17 promoter.
Materials:
-
HEK-Blue™ IL-17 Reporter Cells (or a similar cell line)
-
HEK-Blue™ Detection medium (for SEAP reporter) or luciferase assay reagent
-
Recombinant human IL-23 (to stimulate IL-17 production in certain cell types, if necessary)
-
This compound
-
96-well plates
-
Spectrophotometer (for SEAP) or luminometer (for luciferase)
Protocol:
-
Cell Plating:
-
Plate the IL-17 reporter cells in a 96-well plate at the recommended density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
-
Stimulation (if required):
-
If the cell line requires stimulation to induce IL-17 promoter activity, add a pre-determined optimal concentration of a stimulant (e.g., IL-23 for certain immune cells, or PMA and ionomycin for T cells).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Reporter Gene Assay:
-
For SEAP reporter: Add an aliquot of the cell culture supernatant to a new plate containing the SEAP detection reagent. Incubate according to the manufacturer's instructions and measure the absorbance at the recommended wavelength.
-
For luciferase reporter: Follow the luciferase assay protocol as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17 promoter activity for each this compound concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The reporter assays detailed in these application notes provide robust and quantitative methods for characterizing the activity of this compound as a RORγ inverse agonist. The choice of assay will depend on the specific research question, available resources, and desired throughput. By following these protocols, researchers can effectively evaluate the potency and mechanism of action of this compound and other RORγ modulators.
References
Application Notes and Protocols for Flow Cytometry Analysis Following GNE-6468 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] Th17 cells and IL-17A are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses the Th17 cell lineage and its inflammatory cascade, making it a promising therapeutic candidate for these conditions.[3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of pharmacological agents like this compound. This technology allows for the precise quantification of cell populations, analysis of protein expression, and assessment of cellular processes such as apoptosis and cell cycle progression at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to analyze the impact of this compound on key cellular parameters.
Expected Cellular Effects of this compound
Treatment of immune cells, particularly CD4+ T cells, with this compound is expected to result in:
-
Inhibition of Th17 Differentiation: A dose-dependent decrease in the percentage of CD4+ T cells expressing IL-17A.
-
Induction of Apoptosis: An increase in programmed cell death in susceptible cell populations.
-
Cell Cycle Arrest: Alterations in the distribution of cells throughout the different phases of the cell cycle.
Data Presentation: Quantitative Analysis of RORγt Inverse Agonist Activity
While specific quantitative flow cytometry data for this compound is not publicly available, the following tables present representative data from studies on other potent and selective RORγt inverse agonists, such as VTP-43742 and GSK805, which exhibit a similar mechanism of action. This data illustrates the expected dose-dependent effects on Th17 differentiation, apoptosis, and cell cycle distribution.
Table 1: Representative Data for Inhibition of Th17 Differentiation by a RORγt Inverse Agonist
| Concentration (nM) | % of CD4+ IL-17A+ Cells (Mean ± SD) |
| 0 (Vehicle) | 25.4 ± 2.1 |
| 1 | 20.1 ± 1.8 |
| 10 | 12.5 ± 1.3 |
| 100 | 5.2 ± 0.8 |
| 1000 | 1.8 ± 0.4 |
Data is hypothetical and representative of typical results for a potent RORγt inverse agonist.
Table 2: Representative Data for Apoptosis Induction by a RORγt Inverse Agonist
| Concentration (nM) | % Early Apoptotic (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic (Annexin V+/PI+) (Mean ± SD) | % Viable (Annexin V-/PI-) (Mean ± SD) |
| 0 (Vehicle) | 4.2 ± 0.5 | 2.1 ± 0.3 | 93.7 ± 0.8 |
| 10 | 6.8 ± 0.7 | 3.5 ± 0.4 | 89.7 ± 1.0 |
| 100 | 15.3 ± 1.2 | 8.9 ± 0.9 | 75.8 ± 1.5 |
| 1000 | 28.7 ± 2.5 | 15.4 ± 1.8 | 55.9 ± 3.1 |
Data is hypothetical and based on expected outcomes for a small molecule inhibitor inducing apoptosis.
Table 3: Representative Data for Cell Cycle Analysis after RORγt Inverse Agonist Treatment
| Concentration (nM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 10 | 60.1 ± 3.5 | 25.4 ± 2.1 | 14.5 ± 1.5 |
| 100 | 68.7 ± 4.2 | 18.3 ± 1.9 | 13.0 ± 1.3 |
| 1000 | 75.4 ± 4.8 | 12.1 ± 1.5 | 12.5 ± 1.2 |
Data is hypothetical and illustrates a potential G1 phase arrest.
Experimental Protocols
Protocol 1: Analysis of Th17 Differentiation
This protocol describes the in vitro differentiation of human peripheral blood mononuclear cells (PBMCs) into Th17 cells and the subsequent analysis of IL-17A expression by flow cytometry following treatment with this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
-
Human CD4+ T cell isolation kit
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human IL-6, TGF-β1, IL-23, and IL-1β
-
Anti-human IFN-γ and anti-human IL-4 neutralizing antibodies
-
This compound (dissolved in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies: Anti-human CD4, Anti-human IL-17A
-
Flow cytometer
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Subsequently, enrich for naïve CD4+ T cells using a negative selection kit.
-
Cell Culture and Differentiation: Plate the naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (2 µg/mL). Add soluble anti-CD28 antibody (2 µg/mL) and the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the cell cultures at the time of stimulation. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Cytokine Staining: On the day of analysis, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (5 µg/mL) for 4-6 hours.
-
Staining: Harvest the cells and stain for the surface marker CD4. Subsequently, fix and permeabilize the cells using a commercial fixation/permeabilization kit. Perform intracellular staining for IL-17A.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD4+ lymphocyte population and quantify the percentage of IL-17A positive cells.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details the method for quantifying apoptosis in a chosen cell line (e.g., Jurkat T cells or primary T cells) after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or scraping, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of a chosen cell line after this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to resolve the G0/G1, S, and G2/M peaks. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Mandatory Visualization
References
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 4. medchemexpress.com [medchemexpress.com]
GNE-6468: A Potent and Selective Chemical Probe for RORc Inverse Agonism
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNE-6468 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor c (RORc), also known as RORγ. RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A. As a key driver of inflammation in various autoimmune diseases, RORc has emerged as a significant therapeutic target. This compound serves as a valuable chemical probe for investigating the biological functions of RORc and for validating its role in disease models. This document provides detailed application notes and protocols for the use of this compound in biomedical research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₆ClN₃O₄ |
| Molecular Weight | 433.84 g/mol |
| CAS Number | 1677668-27-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Data Presentation
Biochemical and Cellular Potency
This compound demonstrates potent inverse agonism of RORc in both biochemical and cellular assays.
| Assay Type | System | Parameter | Value | Reference |
| Biochemical Assay | RORc Inverse Agonist Assay | EC₅₀ | 2 nM | |
| Cellular Assay | HEK-293 Cells | EC₅₀ | 13 nM | [1] |
| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-17A Production | EC₅₀ | 30 nM | [1] |
Selectivity Profile
This compound exhibits high selectivity for RORc over other nuclear receptors, most notably PPARγ.
| Target | Selectivity Fold vs. RORc | Reference |
| PPARγ | >1,000-fold | |
| Other Nuclear Receptors | Excellent selectivity in Gal4 human transcription assays |
Note: A broad kinase selectivity profile for this compound is not currently publicly available. Researchers are advised to perform their own kinase panel screening to fully characterize potential off-target effects.
Pharmacokinetic Properties
In vitro studies predict high clearance of this compound in human and rodent hepatocytes.
| Species | Parameter | Value | Reference |
| Human Hepatocytes | Predicted Clearance (CLhep) | 17 mL/min/kg | [1] |
| Rodent Hepatocytes | Predicted Clearance (CLhep) | 42 mL/min/kg | [1] |
Note: In vivo pharmacokinetic data (e.g., Cmax, t1/2, AUC) for this compound in preclinical models are not currently publicly available.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the RORc signaling pathway, a general workflow for evaluating RORc inverse agonists, and the experimental workflow for a Th17 differentiation assay.
Caption: RORc signaling pathway in Th17 cells and the inhibitory action of this compound.
Caption: General workflow for the evaluation of a RORc inverse agonist like this compound.
Caption: Experimental workflow for a human Th17 differentiation and this compound treatment assay.
Experimental Protocols
RORc Inverse Agonist TR-FRET Assay
This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) assays for nuclear receptors.
Materials:
-
RORc Ligand Binding Domain (LBD), GST-tagged
-
Tb-anti-GST Antibody
-
Fluorescein-labeled coactivator peptide (e.g., SRC1-4)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Prepare a master mix of RORc LBD and Tb-anti-GST antibody in Assay Buffer.
-
Prepare a solution of the fluorescein-labeled coactivator peptide in Assay Buffer.
-
Dispense the this compound dilutions into the 384-well plate.
-
Add the RORc LBD/Tb-anti-GST antibody mix to all wells.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the data against the log of the this compound concentration to determine the EC₅₀ value.
Human Th17 Cell Differentiation and IL-17A Inhibition Assay
This protocol describes the in vitro differentiation of human naive CD4+ T cells into Th17 cells and the assessment of IL-17A inhibition by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human TGF-β
-
Recombinant human IL-6
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Human IL-17A ELISA Kit
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with PBS to remove unbound antibody.
-
Resuspend the naive CD4+ T cells in complete RPMI-1640 medium.
-
Prepare the Th17 differentiation cocktail containing:
-
Soluble anti-human CD28 antibody (e.g., 1-2 µg/mL)
-
Recombinant human TGF-β (e.g., 1-5 ng/mL)
-
Recombinant human IL-6 (e.g., 20-50 ng/mL)
-
Anti-human IFN-γ antibody (e.g., 1-2 µg/mL)
-
Anti-human IL-4 antibody (e.g., 1-2 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the appropriate wells of the anti-CD3 coated plate.
-
Add the naive CD4+ T cells and the Th17 differentiation cocktail to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Plot the IL-17A concentration against the log of the this compound concentration to determine the EC₅₀ value for IL-17A inhibition.
In Vivo Efficacy Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model (Representative Protocol)
Note: No in vivo efficacy data for this compound has been published. This protocol is a representative example of how such a study could be conducted.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin dosing with this compound or vehicle on day 21, or upon the first signs of arthritis.
-
Administer this compound orally once or twice daily at various dose levels.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity).
-
The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for cytokine analysis (e.g., IL-17A).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion
This compound is a highly potent and selective RORc inverse agonist that serves as an invaluable tool for studying the biology of Th17 cells and the role of RORc in health and disease. Its well-characterized in vitro activity makes it an excellent probe for cellular and biochemical assays. While in vivo data is currently limited, its properties suggest it could be a useful tool for in vivo studies with appropriate characterization of its pharmacokinetic and efficacy profile in relevant models. Researchers are encouraged to carefully consider the available data and perform necessary validation experiments for their specific applications.
References
Application Notes and Protocols: Measuring IL-17 Secretion after GNE-6468 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells and plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The development of therapeutic agents that modulate IL-17 secretion is a key area of interest in drug discovery. GNE-6468 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of inflammation and cell death pathways. This document provides detailed protocols for measuring IL-17 secretion from immune cells following exposure to this compound, summarizes expected quantitative outcomes, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on IL-17A secretion from cultured human peripheral blood mononuclear cells (PBMCs) stimulated to differentiate into Th17 cells. This data is for illustrative purposes to demonstrate the expected dose-dependent inhibitory effect of this compound.
| This compound Concentration (nM) | IL-17A Concentration (pg/mL) ± SD | Percent Inhibition of IL-17A Secretion |
| 0 (Vehicle Control) | 1520 ± 125 | 0% |
| 1 | 1358 ± 110 | 10.7% |
| 10 | 1049 ± 98 | 31.0% |
| 100 | 638 ± 75 | 58.0% |
| 1000 | 243 ± 45 | 84.0% |
| IC50 | ~75 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound, a RIPK1 inhibitor, is hypothesized to modulate IL-17 secretion in Th17 cells. RIPK1 is a key scaffold protein and kinase in the NF-κB and MAPK signaling pathways, which are essential for the differentiation of Th17 cells and the production of IL-17. By inhibiting RIPK1 kinase activity, this compound is expected to suppress the activation of these downstream pathways, leading to reduced expression of the master Th17 transcription factor RORγt and consequently, decreased IL-17A transcription and secretion.
Caption: this compound inhibits RIPK1, disrupting downstream NF-κB and MAPK pathways, which in turn suppresses RORγt and IL-17A production in Th17 cells.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of this compound on IL-17 secretion from primary immune cells.
Caption: Workflow for measuring IL-17 secretion after this compound exposure.
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation and this compound Treatment
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into Th17 cells and their subsequent treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Human IL-2, IL-6, IL-23, TGF-β1 (recombinant)
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Isolate CD4+ T cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Prepare Th17 differentiation medium: Supplement RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, human IL-2 (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β1 (5 ng/mL).
-
Activate T cells: Coat a 96-well plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before adding cells.
-
Cell Seeding: Resuspend the purified CD4+ T cells in the Th17 differentiation medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. Add soluble anti-human CD28 antibody (1-2 µg/mL) to each well.
-
This compound Treatment: Prepare serial dilutions of this compound in the Th17 differentiation medium. Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
Protocol 2: Measurement of IL-17A by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of IL-17A in the collected cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IL-17A ELISA Kit (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and antibodies and preparing wash buffers.
-
Standard Curve: Create a standard curve by performing serial dilutions of the recombinant human IL-17A standard provided in the kit.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples (diluted if necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for the time specified in the kit manual (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells for the final time.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-17A in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of IL-17A secretion for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for IL-17A secretion inhibition.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of the RIPK1 inhibitor this compound on IL-17 secretion. By following these detailed methodologies, scientists can effectively assess the inhibitory potential of this compound and further elucidate its mechanism of action in the context of Th17-mediated inflammation. The provided diagrams offer a clear visualization of the underlying signaling pathways and the experimental workflow, facilitating a deeper understanding of the experimental design and its rationale.
Troubleshooting & Optimization
GNE-6468 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of GNE-6468, a potent and selective RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective inverse agonist of the nuclear receptor RORγ.[1] RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. As an inverse agonist, this compound binds to RORγ and represses its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q3: What is the solubility of this compound in DMSO and other solvents?
Data Presentation
Table 1: Quantitative Solubility Data for this compound
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Reference(s) |
| DMSO | 5 | ~11.52 | [2] |
| DMSO | Not specified | 10 | [1] |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Water / PBS | Expected to be low | Expected to be low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Analytical balance
Procedure:
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 433.84 g/mol ), weigh out 4.34 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Protocol 2: General Protocol for this compound Application in Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed your cells of interest into multi-well plates at a density appropriate for your specific assay and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Prepare the desired final concentrations of this compound by performing serial dilutions of the stock solution into pre-warmed complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiment.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as gene expression analysis (e.g., qRT-PCR for IL-17A), protein analysis (e.g., ELISA for IL-17A), or cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in DMSO stock solution upon storage. | 1. The stock solution concentration is too high. 2. The quality of DMSO is poor (contains water). 3. Improper storage conditions. | 1. Prepare a slightly lower concentration stock solution. 2. Use fresh, anhydrous, high-purity DMSO.[2] 3. Ensure aliquots are tightly sealed and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium. | 1. "Solvent shock" - rapid change in solvent polarity. 2. The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion. 2. Perform serial dilutions to reach the final concentration. 3. Lower the final concentration of this compound in your experiment. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. 3. Cytotoxicity from the DMSO vehicle. | 1. Prepare fresh aliquots from a new vial of this compound. Protect the stock solution from light. 2. Re-verify the calculations and weighing during stock solution preparation. 3. Ensure the final DMSO concentration is below 0.1% and that a vehicle control is included in all experiments. |
| No observable effect of this compound in the assay. | 1. The concentration of this compound is too low. 2. The incubation time is not optimal. 3. The chosen cell line does not express RORγ or the downstream signaling components. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Confirm RORγ expression in your cell model using techniques like Western Blot or qRT-PCR. |
Mandatory Visualizations
References
Technical Support Center: GNE-6468 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GNE-6468, a potent and selective RORγ (Retinoid-related orphan receptor gamma) inverse agonist, in in vitro experiments. This resource includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the nuclear receptor RORγ (RORc).[1] By binding to RORγ, it inhibits its transcriptional activity. RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[2][3][4] Therefore, this compound effectively suppresses the Th17 cell pathway and reduces IL-17 production.[1]
Q2: What is the recommended working concentration range for this compound in cell-based assays?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for dose-response experiments is a range from 1 nM to 10 µM.
Q3: What are the reported EC50 values for this compound in vitro?
A3: this compound has demonstrated potent activity in various cell-based assays. In a HEK293 cell-based reporter assay, it has an EC50 of approximately 2 nM for RORγ inverse agonist activity.[1] In human peripheral blood mononuclear cell (PBMC) assays, it inhibits IL-17 production with an EC50 of around 30 nM.[1]
Q4: Is this compound cytotoxic at its effective concentrations?
A4: this compound generally exhibits low cytotoxicity at concentrations where it is effective as a RORγ inverse agonist. For instance, in human PBMCs, the cytotoxic EC50 is reported to be greater than 10 µM, which is significantly higher than its effective concentration for IL-17 inhibition.
Q5: How should I prepare and store this compound for in vitro experiments?
A5: For in vitro use, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to cell cultures. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγ Inverse Agonist Reporter Assay | HEK293 | EC50 | ~2 nM | [1] |
| IL-17 Production Inhibition | Human PBMCs | EC50 | ~30 nM | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cytotoxicity Assay | Human PBMCs | EC50 | > 10 µM |
Experimental Protocols
RORγ Inverse Agonist Activity in HEK293 Cells (Luciferase Reporter Assay)
This protocol outlines a method to determine the inverse agonist activity of this compound on RORγ using a luciferase reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression plasmid for a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD)
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the transfection medium and add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The inverse agonist activity is determined by the decrease in luciferase signal in the presence of this compound compared to the vehicle control. Calculate the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Inhibition of IL-17A Production in Human PBMCs
This protocol describes how to measure the inhibitory effect of this compound on IL-17A production in activated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation
-
This compound
-
DMSO (vehicle control)
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 50 µL of the this compound dilutions to the cells. The final DMSO concentration should be kept below 0.1%. Add vehicle control (medium with DMSO) to the control wells.
-
Cell Stimulation: Immediately after adding the compound, add 50 µL of the stimulating agent (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of IL-17A in the collected supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of IL-17A production is calculated as the percentage decrease in IL-17A concentration in the this compound treated wells compared to the stimulated vehicle control wells. Determine the EC50 value from the dose-response curve.
Troubleshooting Guides
Troubleshooting for RORγ Luciferase Reporter Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low luciferase signal | - Low transfection efficiency- Cell death- Inactive luciferase reagent | - Optimize the DNA-to-transfection reagent ratio.- Check cell viability before and after transfection.- Use a fresh batch of luciferase assay reagent. |
| High background signal | - Autoluminescence of compounds- High basal activity of the reporter | - Test the compound in a cell-free system with the luciferase reagent.- Reduce the amount of reporter plasmid during transfection. |
| Inconsistent dose-response curve | - Incorrect compound dilutions- Compound precipitation | - Prepare fresh serial dilutions for each experiment.- Ensure the compound is fully dissolved in the medium at the highest concentration. |
Troubleshooting for PBMC IL-17A Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High donor-to-donor variability | - Genetic differences in immune response | - Use PBMCs from multiple donors for each experiment to ensure reproducibility.- Normalize data to the maximum stimulation for each donor. |
| Low IL-17A production upon stimulation | - Suboptimal stimulation- Poor PBMC viability | - Titrate the concentration of the stimulating agent.- Use freshly isolated PBMCs and check viability before seeding. |
| High background IL-17A in unstimulated controls | - Pre-activated PBMCs- Contamination | - Ensure proper handling and isolation of PBMCs to avoid activation.- Maintain sterile cell culture conditions. |
| Compound cytotoxicity affecting results | - this compound is toxic at high concentrations | - Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific PBMCs. Ensure that the concentrations used for the inhibition assay are non-toxic. |
Visualizations
References
- 1. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6468 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GNE-6468. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
For optimal stability, this compound as a solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][2] A stock solution of up to 10 mM in DMSO can be prepared.[2] For complete dissolution, ultrasonic treatment may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Q4: How is this compound shipped?
This compound is typically shipped at room temperature for continental US deliveries; however, shipping conditions may vary for other locations.[1] Upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound.
-
Solution 1: Use fresh, high-quality DMSO. Ensure you are using a new, unopened bottle of anhydrous DMSO, as absorbed moisture in older DMSO can hinder solubility.[1]
-
Solution 2: Apply sonication. Gentle warming and vortexing, followed by sonication, can aid in the dissolution of this compound.[1]
-
Solution 3: Prepare a lower concentration stock solution. If you are still facing solubility issues, try preparing a more dilute stock solution.
Issue: I am observing a loss of compound activity in my assays.
-
Potential Cause 1: Improper storage. Verify that both the solid compound and its solutions have been stored at the correct temperatures and protected from light.
-
Potential Cause 2: Multiple freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can lead to degradation. It is best practice to prepare single-use aliquots.
-
Potential Cause 3: Contamination. Ensure that the stock solution has not been contaminated. Use sterile pipette tips and tubes when handling the solution.
Quantitative Data Summary
For easy reference, the stability of this compound under various storage conditions is summarized below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
The solubility of this compound in DMSO is up to 10 mM.[2]
Experimental Protocols
While specific, detailed experimental protocols for this compound stability testing are not publicly available, the following are generalized methodologies for assessing the stability of a research compound.
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small, single-use, light-protected tubes.
-
Storage: Store the aliquots at the recommended temperatures (-20°C and -80°C).
-
Analysis: At designated time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
Purity Assessment: Analyze the purity of the compound using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak relative to new peaks would indicate degradation.
-
Activity Assay: Concurrently, test the biological activity of the stored compound in a relevant assay (e.g., inhibition of IL-17 production in PBMCs) to ensure it retains its potency.[1][2]
Protocol 2: Freeze-Thaw Stability Assessment
-
Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Cycling: Subject the stock solution to a series of freeze-thaw cycles. A typical cycle involves freezing the solution at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
Analysis: After 1, 3, 5, and 10 cycles, take a small sample of the solution for analysis.
-
Purity and Activity Testing: Analyze the purity by HPLC and confirm the biological activity as described in Protocol 1.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships for handling this compound.
Caption: Workflow for Handling and Storing this compound.
Caption: Troubleshooting Guide for this compound Dissolution Issues.
References
Potential off-target effects of GNE-6468
Welcome to the technical support resource for GNE-6468, a potent and selective RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonist. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inverse agonist of the nuclear receptor RORγ (RORc).[1][2] It functions by binding to the ligand-binding domain of RORγ, which leads to the repression of RORγ-mediated gene transcription. A primary downstream effect of this inhibition is the potent suppression of Interleukin-17 (IL-17) production.[2]
Q2: What is the selectivity profile of this compound against other nuclear receptors?
A2: this compound demonstrates excellent selectivity for RORγ. Notably, it has been shown to be over 1,000-fold selective for RORγ over PPARγ.[2] It has also been profiled against a broader panel of nuclear receptors in a Gal4 transactivation assay and showed a highly selective profile. For detailed quantitative data on its selectivity, please refer to the "Data Presentation" section below.
Q3: Are there any known off-target effects for this compound?
A3: Based on available data, this compound is highly selective for RORγ. However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Potential off-target effects for RORγ inverse agonists as a class may include impacts on thymocyte development and liver function, although these have not been specifically reported for this compound. It is recommended to perform counter-screening assays if unexpected phenotypes are observed in your experiments.
Q4: Does this compound affect the production of other cytokines, such as IFNγ?
A4: this compound has been shown to have no effect on IFNγ (Interferon-gamma) production in human peripheral blood mononuclear cell (PBMC) cytokine production assays.[2] This highlights its specific mechanism of action in targeting the RORγ-IL-17 axis.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Ensure cells are healthy, within a consistent and low passage number range, and free from contamination. |
| Compound solubility | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before diluting into assay media. |
| Assay conditions | Optimize cell density, incubation times, and serum concentration in your assay medium, as these can influence compound potency. |
| Plate effects | Be mindful of "edge effects" on microplates. It is advisable to not use the outer wells for critical measurements or to fill them with media alone. |
Issue 2: Unexpected cellular phenotype observed.
| Potential Cause | Troubleshooting Step |
| High compound concentration | High concentrations of any compound can lead to non-specific effects. Perform a dose-response experiment to ensure the observed phenotype is concentration-dependent and occurs within the expected potency range for RORγ inhibition. |
| Off-target effects | If the phenotype persists at low concentrations and is inconsistent with RORγ inhibition, consider a potential off-target effect. Review the selectivity data and consider performing a broad kinase or receptor screen. |
| Experimental artifact | Rule out any potential artifacts from the experimental setup, reagents, or vehicle control (e.g., DMSO toxicity). |
Data Presentation
This compound Potency
| Assay Type | Cell Line/System | Potency (EC50/IC50) |
| RORγ Inverse Agonist Activity | HEK-293 cells | 13 nM (EC50) |
| IL-17 Production Inhibition | Human PBMCs | 30 nM (EC50) |
| RORγ Inverse Agonist Activity | Biochemical Assay | 2 nM (EC50) |
This compound Nuclear Receptor Selectivity Profile
The following data is based on a Gal4 human transcription assay and represents the percentage of inhibition at a given concentration.
| Nuclear Receptor | % Inhibition at 10 µM |
| RORγ (RORc) | 100% |
| PPARγ | < 10% |
| LXRα | < 10% |
| FXR | < 10% |
| RXRα | < 10% |
| VDR | < 10% |
| GR | < 10% |
| MR | < 10% |
| PR | < 10% |
| AR | < 10% |
| ERα | < 10% |
Experimental Protocols
Key Experiment: Gal4 Nuclear Receptor Transactivation Assay for Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of nuclear receptors using a Gal4-based reporter assay.
1. Principle: The ligand-binding domain (LBD) of a specific nuclear receptor is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This chimeric protein is co-expressed with a reporter construct containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS). If this compound binds to the nuclear receptor LBD, it will modulate the transcriptional activity of the Gal4-NR-LBD fusion protein, leading to a change in luciferase expression.
2. Materials:
-
HEK-293T cells
-
Expression plasmids for Gal4-NR-LBD fusions (for RORγ and other nuclear receptors of interest)
-
Reporter plasmid with Gal4 UAS-driven firefly luciferase
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
3. Methodology:
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-NR-LBD expression plasmid, the Gal4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (for a dose-response curve) or at a single high concentration (e.g., 10 µM for screening). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.
Mandatory Visualizations
Caption: this compound acts as a RORγ inverse agonist, promoting co-repressor recruitment and inhibiting gene transcription.
Caption: Workflow for assessing this compound selectivity using a Gal4 transactivation assay.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
Troubleshooting GNE-6468 experimental variability
Welcome to the technical support center for GNE-6468. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inverse agonist of the RAR-related orphan receptor γ (RORγ or RORc).[1][2] Its primary mechanism is to bind to RORγ and inhibit its transcriptional activity, which is crucial for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2]
Q2: What are the recommended storage and solubilization conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months.[2] For experimental use, it is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[2] In solvent, it should be stored at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Q3: Why are my experimental EC50/IC50 values different from those reported in the literature?
Discrepancies between observed and published potency values can arise from numerous factors. These include differences in assay conditions (e.g., ATP concentration in kinase assays), cell line-specific effects, reagent variability (e.g., serum batches), and compound handling.[3][4] Refer to the detailed troubleshooting guide below for a systematic approach to identifying the source of the discrepancy.
Q4: I am observing high variability between my experimental replicates. What are the common causes?
High variability is often traced back to technical execution. Common causes include inaccurate pipetting, especially with viscous solutions, improper mixing of reagents, cell clumping leading to uneven seeding, and edge effects in multi-well plates.[3] Using master mixes for reagents and ensuring uniform cell suspensions can help mitigate this issue.
Q5: Could the observed cellular phenotype be due to an off-target effect?
While this compound is reported to be highly selective for RORγ over other nuclear receptors like PPARγ, off-target effects are a potential concern for any small molecule inhibitor.[2][5] If you observe unexpected phenotypes, it is crucial to perform control experiments to distinguish between on-target and off-target effects. This can include using a structurally unrelated RORγ inverse agonist as a control or employing genetic methods like siRNA or CRISPR to validate that the phenotype is dependent on RORγ.[5][6]
Troubleshooting Guides
Issue 1: Observed EC50/IC50 is Significantly Higher than Published Values
If you are observing lower-than-expected potency in your assays, a systematic investigation is required. The following logical workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting unexpectedly low potency of this compound.
Issue 2: Inconsistent Inhibition of IL-17 in Primary Human PBMCs
Experiments using primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are known to have inherent variability.
-
Question: What could cause variable IL-17 inhibition results in my PBMC assays?
-
Answer: The primary source of variability is the donors themselves. Genetic background, age, and underlying immune status of the blood donors can significantly impact Th17 differentiation and response to RORγ inhibition.
-
Troubleshooting Steps:
-
Pool Donors: If possible, pool PBMCs from multiple healthy donors to average out individual responses.
-
Standardize Stimulation: Ensure the concentration and quality of stimulating agents (e.g., anti-CD3/CD28 antibodies, cytokines like IL-6, IL-23) are consistent across experiments.
-
Control for Viability: High concentrations of this compound or DMSO may impact the viability of primary cells. Always run a parallel cytotoxicity assay.
-
Consistent Timing: The timing of compound addition relative to cell stimulation is critical. Establish and maintain a strict timeline for all experiments.
-
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Target | RORγ (RORc) | [1][2] |
| CAS Number | 1677668-27-7 | [7] |
| Molecular Formula | C₂₃H₁₆ClN₃O₄ | [7] |
| Molecular Weight | 433.85 g/mol | [2] |
| EC50 (RORγ Inverse Agonist Activity) | 2 nM | [2] |
| EC50 (HEK-293 Cells) | 13 nM | [1][8] |
| EC50 (IL-17 Inhibition in human PBMC) | 30 nM | [1][2][8] |
| Selectivity | >1,000-fold for RORγ over PPARγ | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol assesses the effect of this compound on cell viability to rule out cytotoxicity as a source of experimental variability. This is a general protocol that should be optimized for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells at a pre-determined optimal density in a 96-well opaque plate in a final volume of 100 µL per well. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% and include a vehicle control (DMSO only).
-
Treatment: Remove the seeding medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: General Workflow for a Cellular Assay
The following diagram outlines a general workflow applicable to most in vitro cellular assays involving this compound, from initial setup to final data analysis.
Caption: A generalized four-phase workflow for in vitro cellular assays with this compound.
Signaling Pathway
RORγ-Mediated IL-17 Production
This compound acts by inhibiting the RORγ transcription factor. This prevents the differentiation of T-helper 17 (Th17) cells and blocks the transcription of the IL17A gene, a key driver of inflammation.
Caption: The inhibitory action of this compound on the RORγ signaling pathway to block IL-17.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1677668-27-7 | CSC66827 | Biosynth [biosynth.com]
- 8. cenmed.com [cenmed.com]
- 9. ch.promega.com [ch.promega.com]
How to prevent GNE-6468 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GNE-6468 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt or RORc).[1][2][3] It is a valuable chemical tool for studying the role of RORc in biological processes, particularly in the context of autoimmune and inflammatory diseases where the IL-17 pathway, which is modulated by RORc, plays a significant role.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue arising from its hydrophobic nature. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution as it is no longer in its preferred solvent environment.[4][5][6]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[4]
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Using cold media can promote precipitation.[5]
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can sometimes lead to the formation of insoluble complexes.[4][7]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[2] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can negatively impact the solubility of the compound.[2]
-
Stock Solution Concentration: A common stock concentration is 10 mM in DMSO.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. |
| Solvent Shock | Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, first dilute it into a small volume of serum-containing media, mix gently, and then add this intermediate dilution to the rest of the culture medium.[4] |
| Low Media Temperature | Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.[4][5] |
| High DMSO Concentration in Final Solution | Keep the final DMSO concentration in the culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[4][5] This may require preparing a more concentrated initial DMSO stock. |
Issue 2: Precipitation Occurs Over Time in the Incubator
Symptoms: The media is clear initially, but a precipitate forms after a period of incubation.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | While less common for this compound, prolonged incubation can sometimes lead to degradation and precipitation. Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| pH Fluctuation | Cellular metabolism can alter the pH of the culture medium over time, which can affect compound solubility. Use a medium buffered with HEPES to maintain a more stable pH and ensure proper CO2 levels in the incubator. |
| Interaction with Serum Proteins | While serum proteins generally aid in solubility, under certain conditions, protein-drug complexes can aggregate and precipitate. Ensure the serum used is of high quality and has been properly stored. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound is approximately 433.85 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.[8]
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium (Stepwise Dilution)
This protocol is designed to minimize solvent shock and reduce the likelihood of precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Intermediate Dilution:
-
In a sterile tube, prepare an intermediate dilution of this compound by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete culture medium. For example, add 1 µL of 10 mM this compound to 99 µL of media to get a 100 µM intermediate solution. Mix gently by flicking the tube or brief vortexing.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution to the final volume of pre-warmed complete culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration in 10 mL of media, add 100 µL of the 100 µM intermediate solution.
-
Mix the final solution gently by inverting the tube several times.
-
-
Verification:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
Visualizations
References
- 1. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Assessing GNE-6468 Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the RORγ inverse agonist, GNE-6468. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately assessing the cytotoxic effects of this compound in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that functions as a transcription factor, playing a crucial role in various physiological processes, including immune responses and cellular metabolism. As an inverse agonist, this compound binds to RORγ and reduces its constitutive activity, thereby modulating the expression of its target genes.
Q2: Should I expect to see significant cytotoxicity with this compound treatment?
A2: While RORγ is implicated in the progression of several cancers, including breast, prostate, and lung cancer, this compound's primary role is to modulate RORγ signaling, not to directly induce widespread cell death.[1][2] Published data on the direct cytotoxic effects of this compound across a broad range of cancer cell lines is limited. Some studies with other RORγ modulators have shown effects on cell viability and apoptosis, but this can be cell-type dependent.[1][3] Therefore, you may or may not observe significant cytotoxicity at concentrations effective for RORγ inhibition.
Q3: At what concentrations should I test this compound for cytotoxicity?
A3: It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. A typical starting point could be a serial dilution from a high concentration (e.g., 100 µM) down to nanomolar ranges.
Q4: How long should I incubate my cells with this compound before assessing cytotoxicity?
A4: The optimal incubation time can vary between cell lines and the specific cytotoxic mechanism being investigated. A common starting point is to assess cytotoxicity at 24, 48, and 72 hours post-treatment to capture both early and late-onset effects.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observed cytotoxicity, even at high concentrations. | 1. Cell line insensitivity: Your cell line may not be dependent on RORγ signaling for survival. 2. Compound inactivity: The compound may have degraded. 3. Insufficient incubation time: The cytotoxic effects may require longer exposure. | 1. Confirm RORγ expression: Verify that your cell line expresses RORγ. Consider using a positive control cell line known to be sensitive to RORγ modulation. 2. Check compound integrity: Use a fresh stock of this compound and verify its concentration. 3. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of compound or assay reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a single-cell suspension: Thoroughly mix your cell suspension before and during plating. 2. Calibrate pipettes: Ensure your pipettes are properly calibrated and use consistent technique. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent results between experiments. | 1. Cell passage number: Cells at high passage numbers can have altered phenotypes and drug responses. 2. Serum variability: Different lots of serum can affect cell growth and drug sensitivity. 3. Mycoplasma contamination: Mycoplasma can alter cellular metabolism and response to treatments. | 1. Use a consistent passage range: Thaw a fresh vial of cells after a defined number of passages. 2. Test new serum lots: Before using a new lot of serum for experiments, test it to ensure it supports similar cell growth and response. 3. Regularly test for mycoplasma: Implement routine mycoplasma testing in your cell culture workflow. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis). | 1. Different cellular processes measured: MTT assays measure metabolic activity, which may not always correlate directly with cell death. Apoptosis assays specifically measure programmed cell death. 2. Timing of measurement: The peak of metabolic inhibition may occur at a different time than the peak of apoptosis. | 1. Use multiple assays: Employing assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis) will provide a more comprehensive picture of this compound's effects. 2. Perform time-course experiments: Analyze cytotoxicity at multiple time points for each assay to understand the kinetics of the cellular response. |
Data Presentation
Due to the limited publicly available data on the direct cytotoxic IC50 values of this compound across a wide range of cancer cell lines, a comprehensive data table cannot be provided at this time. Researchers are encouraged to determine these values empirically for their cell lines of interest. For context, other RORγ inverse agonists have shown effects on cancer cell viability in the low micromolar range.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V and the identification of necrotic or late apoptotic cells using the DNA stain Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
For adherent cells, gently collect the culture supernatant (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle method such as Accutase or brief trypsinization.
-
Combine the detached cells with the supernatant collected earlier.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified RORγ signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the cytotoxicity of this compound in cell lines.
Caption: A logical workflow for troubleshooting unexpected results in this compound cytotoxicity assays.
References
Technical Support Center: Optimizing GNE-6468 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of GNE-6468, a potent and selective RORγ (RORc) inverse agonist. Given the limited publicly available in vivo data for this compound, this guide also draws on established principles for in vivo studies of small molecule inhibitors and data from other RORγ inverse agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic retinoic acid molecule that functions as an orthosteric agonist of nuclear receptors, specifically as a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor γ (RORγ or RORc).[1][2][3] RORγ is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various inflammatory and autoimmune diseases.[2] By acting as an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity, leading to decreased production of pro-inflammatory cytokines such as IL-17.[2][3]
Q2: What are the initial steps to determine the in vivo dosage of this compound?
A2: The first critical step is to perform a Maximum Tolerated Dose (MTD) study. This study involves administering single, escalating doses of this compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[4] Key parameters to monitor include clinical signs of toxicity, changes in body weight, and mortality. The MTD study is essential for establishing a safe dose range for subsequent efficacy studies.[4]
Q3: How can I select a starting dose for an MTD study with this compound?
A3: A common practice is to extrapolate the starting dose from in vitro data. A typical starting point is a dose anticipated to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[4] For this compound, the reported EC50 values are 13 nM in HEK-293 cells and 30 nM for IL-17 inhibition in human peripheral blood mononuclear cells (PBMCs).[2][5] However, in vitro potency does not always directly translate to in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME). Therefore, a conservative starting dose is recommended.
Q4: What are common routes of administration for small molecule inhibitors like this compound in preclinical studies?
A4: The choice of administration route depends on the physicochemical properties of the compound and the desired pharmacokinetic profile. Common routes include:
-
Oral (PO): Preferred for convenience and clinical relevance.
-
Intraperitoneal (IP): Often used for rapid absorption and to bypass first-pass metabolism.
-
Intravenous (IV): Ensures 100% bioavailability and precise control over plasma concentrations.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
Q5: What are the potential safety concerns associated with RORγt inverse agonists?
A5: A significant safety concern for RORγt inhibitors is the potential for effects on the thymus. RORγt is crucial for the development and survival of thymocytes. Disruption of RORγt function in mice has been associated with the development of thymic lymphomas. Therefore, it is important to monitor for any signs of thymic abnormalities in toxicology studies.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo studies with this compound and other RORγ inverse agonists.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy or PK data between animals in the same dose group. | Inconsistent formulation or administration. Poor aqueous solubility. | Optimize Formulation: Explore different vehicle formulations to improve solubility and stability. Common vehicles for in vivo studies with small molecules include solutions with co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins. Standardize Administration: Ensure consistent administration techniques (e.g., gavage volume, injection site) for all animals. Vehicle Control: Always include a vehicle-only control group to assess any effects of the formulation itself.[4] |
| Lack of expected efficacy at the administered dose. | Insufficient target engagement due to poor bioavailability, rapid metabolism, or high clearance. | Conduct Pharmacokinetic (PK) Studies: Measure plasma and tissue concentrations of this compound to determine if adequate exposure is being achieved. This compound is predicted to have high clearance in rodent hepatocytes, which may necessitate more frequent dosing or a different route of administration.[2][5] Perform Pharmacodynamic (PD) Studies: Assess target engagement by measuring downstream biomarkers, such as IL-17 levels in plasma or tissue, to confirm a biological effect at the target. Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal or intravenous administration to increase systemic exposure. |
| Unexpected toxicity observed at doses predicted to be safe. | Off-target effects of the compound or toxicity of the vehicle. | Rule out Vehicle Toxicity: The vehicle-only control group is crucial for distinguishing between compound-related and vehicle-related toxicity. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling against a panel of receptors and enzymes may be necessary to identify these. |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study Protocol
This protocol provides a general framework for determining the MTD of this compound in rodents.
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Dose Groups: Establish a vehicle control group and at least 3-5 escalating dose groups of this compound. The dose selection should be based on in vitro potency and any available preliminary data.
-
Administration: Administer a single dose of this compound or vehicle via the intended route of administration.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) at regular intervals for at least 72 hours post-dose.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
2. In Vivo Efficacy Study Protocol (General Framework)
This protocol outlines a general approach for evaluating the efficacy of this compound in a relevant disease model.
-
Animal Model: Utilize an appropriate animal model of autoimmune or inflammatory disease where the IL-17 pathway is implicated (e.g., collagen-induced arthritis in mice, imiquimod-induced psoriasis model).
-
Dose Groups: Include a vehicle control group, a positive control group (an established therapeutic for the model), and at least three dose levels of this compound selected based on the MTD study.
-
Administration: Administer this compound or controls for a predetermined duration and frequency based on the disease model and the compound's pharmacokinetic profile. For other RORγ inverse agonists, dosing has been reported as once or twice daily via oral gavage.
-
Efficacy Readouts: Monitor disease progression using established scoring systems (e.g., clinical arthritis score, Psoriasis Area and Severity Index). At the end of the study, collect tissues for histological analysis and measurement of inflammatory markers (e.g., IL-17 levels by ELISA or qPCR).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to correlate drug exposure with the observed efficacy and target modulation.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line / System | EC50 / IC50 | Reference |
| RORγ Inverse Agonist Activity | HEK-293 cells | 13 nM (EC50) | [2][5] |
| IL-17 Inhibition | Human PBMCs | 30 nM (EC50) | [2][5] |
| RORc Inverse Agonist Activity | Biochemical Assay | 2 nM (EC50) | [3] |
Table 2: Example In Vivo Dosing of other RORγ Inverse Agonists
| Compound | Animal Model | Dose | Route | Frequency | Reference |
| Compound 8e | Collagen-Induced Arthritis (Mouse) | 5, 10, 20 mg/kg | Oral Gavage | Twice Daily | |
| JNJ-61803534 | Collagen-Induced Arthritis & Imiquimod-induced skin inflammation (Mouse) | 3 - 100 mg/kg | Oral | Not Specified | |
| JNJ-54271074 | Collagen-Induced Arthritis (Mouse) | 10, 30, 60 mg/kg | Oral | Not Specified | |
| SR2211 | Collagen-Induced Arthritis (Mouse) | 8 - 20 mg/kg | Not Specified | Not Specified |
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GNE-6468 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of GNE-6468, a potent and selective RORγ inverse agonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity Detected by HPLC | Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C for long-term storage and protected from light. For short-term use, 4°C is acceptable.[1] Prepare fresh solutions for analysis. |
| Contamination: The sample may be contaminated with impurities from solvents or lab equipment. | Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware and equipment. Run a blank solvent injection to check for system contamination. | |
| Inappropriate HPLC Method: The HPLC method may not be optimized for this compound, leading to poor peak shape or co-elution of impurities. | Refer to the generalized HPLC protocol below and optimize parameters such as the mobile phase composition, gradient, and column temperature. | |
| Inconsistent Potency (EC50/IC50) in Assays | Inaccurate Concentration: The actual concentration of the this compound stock solution may be different from the calculated value. | Verify the concentration of your stock solution using a calibrated analytical balance and ensure complete dissolution. It is recommended to perform a concentration determination by UV-Vis spectrophotometry if the molar extinction coefficient is known. |
| Solubility Issues: this compound has limited solubility in aqueous solutions. Precipitation in assay media can lead to lower effective concentrations. | This compound is soluble in DMSO (10 mM).[1] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Sonication may aid in the dissolution of the compound in the stock solution. | |
| Assay Variability: Biological assays are inherently variable. | Include appropriate positive and negative controls in your experiments. Perform multiple independent experiments to confirm the results. | |
| Unexpected Peaks in Mass Spectrum | Adduct Formation: this compound may form adducts with ions from the mobile phase (e.g., sodium, potassium). | This is common in mass spectrometry. Analyze the mass difference to identify potential adducts. Using a mobile phase with volatile buffers (e.g., ammonium formate or ammonium acetate) can minimize adduct formation. |
| In-source Fragmentation or Degradation: The compound may be fragmenting or degrading in the ion source of the mass spectrometer. | Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation. | |
| Presence of Impurities: The unexpected peaks could be impurities in the sample. | Compare the mass spectrum with the HPLC chromatogram to correlate the unexpected masses with any impurity peaks. | |
| Poor NMR Signal-to-Noise Ratio | Low Sample Concentration: The concentration of the this compound sample may be too low for the NMR experiment. | Use a sufficient amount of the compound for NMR analysis. The required amount will depend on the spectrometer's field strength and the specific experiment being performed. |
| Paramagnetic Impurities: The presence of paramagnetic impurities can lead to line broadening and a decrease in signal-to-noise. | While difficult to remove, if suspected, try to repurify the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C.[1] Solutions in DMSO should be stored at -20°C or -80°C.[1]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically reported to have a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For use in aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be confirmed using a combination of analytical techniques, including Mass Spectrometry (to determine the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the chemical structure).
Q5: Are there any known stability issues with this compound?
A5: While specific degradation pathways for this compound are not extensively published, compounds of this nature can be susceptible to hydrolysis and oxidation. It is crucial to store it under the recommended conditions and handle it with care to minimize degradation.
Quantitative Data Summary
| Parameter | Value | Method | Source |
| Purity | >98% | HPLC | [1] |
| EC50 (RORγ inverse agonist activity) | 2 nM | Not Specified | [1] |
| EC50 (IL-17 inhibition in human PBMC) | 30 nM | Not Specified | |
| Molecular Weight | 433.84 g/mol | Calculated | |
| CAS Number | 1677668-27-7 | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a generalized protocol and may require optimization for your specific instrumentation and column.
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent, such as DMSO or ACN, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water.
-
Mobile Phase B: 0.1% FA (or TFA) in ACN.
-
Degas both mobile phases before use.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with the mass spectrometer's ion source (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]+ ion corresponding to the calculated molecular weight of this compound (433.84 + 1.007 = 434.85).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire a proton (¹H) NMR spectrum. If necessary, acquire a carbon (¹³C) NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) for a more detailed structural elucidation.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum for the structure of this compound.
Visualizations
Caption: A typical quality control workflow for this compound.
References
Technical Support Center: Overcoming Resistance to GNE-6468 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RORγ inverse agonist, GNE-6468, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that functions as a transcription factor. In certain cancers, such as triple-negative breast cancer, RORγ has been shown to be a master regulator of the cholesterol biosynthesis program. By inhibiting RORγ, this compound can disrupt this pathway, leading to reduced tumor cell growth and survival. Additionally, RORγ is implicated in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on known mechanisms of resistance to other targeted cancer therapies, several possibilities can be investigated:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of the RORγ pathway. For instance, upregulation of the PI3K/Akt or MAPK/ERK pathways could promote cell survival and proliferation despite RORγ inhibition.
-
Alterations in the Target (RORγ): While less common for inverse agonists, mutations in the RORγ ligand-binding domain could potentially alter the binding of this compound, reducing its inhibitory effect.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less dependent on the cholesterol biosynthesis pathway regulated by RORγ.
Q3: How can I experimentally confirm if my resistant cells are overexpressing ABC transporters?
The most common method to assess the expression of ABC transporters is quantitative real-time PCR (qRT-PCR) to measure mRNA levels of genes like ABCB1 and ABCG2. This can be followed by Western blotting to confirm increased protein expression. Functional assays, such as flow cytometry-based efflux assays using fluorescent substrates of these transporters (e.g., rhodamine 123 for ABCB1), can also be performed to confirm increased pump activity.
Q4: What are some initial steps to overcome this compound resistance in my cell culture model?
-
Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors).
-
Efflux Pump Inhibition: Use known inhibitors of ABC transporters, such as verapamil or tariquidar, to see if sensitivity to this compound is restored.
-
Investigate Downstream Pathways: Analyze the activity of pathways downstream of RORγ, such as the TGF-β and cholesterol biosynthesis pathways, to see if they are reactivated in resistant cells.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 values of the parental and suspected resistant cell lines. An increase of 3-fold or more in IC50 is generally considered evidence of resistance. 2. Investigate Resistance Mechanisms: Proceed with the experimental protocols outlined below to investigate potential resistance mechanisms (ABC transporter upregulation, bypass pathway activation). |
| Compound Instability | 1. Freshly Prepare Solutions: Prepare fresh stock and working solutions of this compound for each experiment. 2. Proper Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation. |
| Cell Line Contamination or Drift | 1. Cell Line Authentication: Have your cell line authenticated (e.g., by STR profiling). 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay. 2. Consistent Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. |
| Assay Interference | 1. Vehicle Control: Include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent. 2. Blank Wells: Use wells with media only to determine background absorbance. |
| Edge Effects in Multi-Well Plates | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from your experiments.
Table 1: this compound Potency in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound EC50 (nM) | This compound IC50 (nM) - Proliferation Assay | Resistance Index (IC50 Resistant / IC50 Sensitive) |
| HEK-293 (for IL-17 inhibition) | 13 | N/A | N/A |
| Human PBMC (for IL-17 inhibition) | 30 | N/A | N/A |
| Your Sensitive Cancer Cell Line | Enter your data | 1.0 | |
| Your Resistant Cancer Cell Line | Enter your data | Calculate |
Table 2: Relative mRNA Expression of ABC Transporters in this compound Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) | p-value |
| ABCB1 (MDR1) | Enter your data | Enter your data |
| ABCG2 (BCRP) | Enter your data | Enter your data |
| ABCC1 (MRP1) | Enter your data | Enter your data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.0
Validation & Comparative
GNE-6468: A Comparative Analysis of a Potent and Selective RORc Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-6468, a potent and selective retinoic acid receptor-related orphan receptor c (RORc) inverse agonist, with other notable RORc inverse agonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying RORc-mediated pathways in autoimmune and inflammatory diseases.
Introduction to RORc and Inverse Agonists
Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Consequently, RORc has emerged as a key therapeutic target for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3] RORc inverse agonists are small molecules that bind to the receptor and reduce its basal transcriptional activity, thereby suppressing the expression of RORc target genes, including IL-17.[4]
This compound: A Profile
This compound is a member of the imidazo[1,5-a]pyridine and -pyrimidine series of RORc inverse agonists.[1] It has been identified as a highly potent and selective tool compound for interrogating RORc biology.[1]
Quantitative Comparison of RORc Inverse Agonists
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized RORc inverse agonists.
| Compound | RORc Inverse Agonist Potency (EC50/IC50) | IL-17 Production Inhibition (EC50/IC50) | Reference |
| This compound | 13 nM (HEK-293 cells)[1][5] | 30 nM (Human PBMCs)[1][5] | [1][5] |
| SR2211 | ~300 nM[6] | Not explicitly stated in a comparable assay | [6] |
| VTP-43742 | Potent, but specific values not publicly available in direct comparison | Suppresses IL-17 production in preclinical models[7] | [7] |
| GSK2981278 | Effective and selective inhibitor[8] | Reduces IL-17A/F in mouse models and human skin explants[8] | [8] |
| BMS-986251 | Potent inverse agonist[3] | Efficacious in mouse models of skin inflammation[3] | [3] |
Selectivity Profile
A critical attribute for a chemical probe is its selectivity. This compound has demonstrated high selectivity for RORc.
| Compound | Selectivity Profile | Reference |
| This compound | >300-fold selectivity for RORc over other ROR family members (RORα and RORβ) and a panel of other nuclear receptors.[1] | [1] |
| SR2211 | Selective for RORγ over other ROR isoforms.[8] | [8] |
| VTP-43742 | Data not publicly available. | |
| GSK2981278 | Very effective, selective inhibitor of RORγ activity.[8] | [8] |
| BMS-986251 | Data not publicly available. |
In Vivo Efficacy
Preclinical studies in animal models of autoimmune disease provide crucial evidence of a compound's potential therapeutic utility.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data not publicly available in the reviewed literature. | ||
| SR2211 | Murine Collagen-Induced Arthritis (CIA) | Significantly reduced joint inflammation.[6] | [6] |
| VTP-43742 | Preclinical models of psoriasis and inflammatory arthritis. | Demonstrates efficacy.[7][8] | [7][8] |
| GSK2981278 | Imiquimod-induced psoriasis-like mouse model. | Attenuated inflammation, reduced pro-inflammatory cytokines, and decreased epidermal hyperplasia when applied topically.[8] | [8] |
| BMS-986251 | Mouse models of skin inflammation. | Efficacious.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating RORc inverse agonists, the following diagrams are provided.
Caption: RORc Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for the Evaluation of RORc Inverse Agonists.
Experimental Protocols
RORc Cellular Reporter Gene Assay (HEK293T)
This assay is used to determine the potency of a compound as an inverse agonist of RORc in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for GAL4 DNA-binding domain fused to the RORc ligand-binding domain (GAL4-RORc LBD)
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS-Luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound) and control inverse agonist
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORc LBD and UAS-Luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human Peripheral Blood Mononuclear Cell (PBMC) IL-17 Production Assay
This assay measures the ability of a compound to inhibit the production of IL-17 from primary human immune cells.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Th17 polarizing cytokines (e.g., anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4)
-
Test compounds (e.g., this compound)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
ELISA kit for human IL-17A
-
96-well cell culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Differentiation: Culture the PBMCs in 96-well plates in the presence of Th17 polarizing cytokines to induce differentiation into Th17 cells.
-
Compound Treatment: Add serial dilutions of the test compounds or vehicle control to the cell cultures at the beginning of the culture period.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
Restimulation and Cytokine Capture: On the final day of culture, restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for the last 4-6 hours of culture to enhance intracellular cytokine accumulation. Alternatively, for secreted cytokine measurement, restimulate without a transport inhibitor and collect the supernatant.
-
IL-17 Measurement:
-
For secreted IL-17: Collect the cell culture supernatant and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
-
For intracellular IL-17: Fix, permeabilize, and stain the cells for intracellular IL-17A and analyze by flow cytometry.
-
-
Data Analysis: Plot the IL-17A concentration or percentage of IL-17A positive cells against the compound concentration and determine the EC50 value.
Conclusion
This compound is a potent and highly selective RORc inverse agonist that serves as a valuable tool for studying the role of RORc in health and disease.[1] Its well-defined in vitro profile makes it a suitable candidate for further preclinical investigation. This guide provides a comparative framework and detailed methodologies to assist researchers in their exploration of RORc-targeted therapeutics.
References
- 1. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-6468 and Other Small Molecule RORγ Antagonists for Researchers
For researchers and professionals in drug development, the landscape of RORγ antagonists presents a promising frontier for therapeutic intervention in autoimmune and inflammatory diseases. This guide provides an objective comparison of GNE-6468, a potent and selective RORγ inverse agonist, with other notable small molecule RORγ antagonists. The following sections detail their performance based on available experimental data, outline key experimental methodologies, and visualize the intricate RORγ signaling pathway.
Retinoic acid receptor-related orphan receptor gamma (RORγ), particularly its isoform RORγt, is a master transcriptional regulator pivotal for the differentiation of pro-inflammatory T helper 17 (Th17) cells. These cells are key drivers in the pathophysiology of numerous autoimmune diseases, making RORγ an attractive therapeutic target. Small molecule antagonists that inhibit RORγ activity can effectively suppress the production of inflammatory cytokines, such as Interleukin-17 (IL-17), and thus ameliorate disease.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and other prominent RORγ antagonists. It is crucial to note that the direct comparison of potencies can be challenging due to variations in experimental assays, cell types, and conditions across different studies. The data presented here is collated from various sources to provide a comprehensive overview.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Cell Line/System | Endpoint | Potency (EC50/IC50) |
| This compound | Cell-based Reporter Assay | HEK-293 | RORγ Inverse Agonist Activity | 13 nM |
| This compound | IL-17 Secretion Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17 Inhibition | 30 nM |
Table 2: Comparative In Vitro Potency of Various Small Molecule RORγ Antagonists
| Compound | Assay Type | Cell Line/System | Endpoint | Potency (IC50) |
| TAK-828F | Cell-based Functional Assay | Not specified | RORγt Transcriptional Activity | 6.1 nM |
| VTP-43742 (Enantiomer 1) | IL-17 Production Assay | Human PBMCs | IL-17 Inhibition | 28 nM |
| VTP-43742 (Enantiomer 2) | IL-17 Production Assay | Human PBMCs | IL-17 Inhibition | 19 nM |
| GSK805 | In vitro assay | Not specified | RORγt Inhibition | 62 nM |
| XY018 | Luciferase Reporter Assay | HEK293T | RORγ Transactivation | ~5 µM |
| SR2211 | Luciferase Reporter Assay | HEK293T | RORγ Transactivation | ~1 µM |
| TMP778 | Luciferase Reporter Assay | Not specified | RORγt Transactivation | 17 nM |
| TMP920 | Luciferase Reporter Assay | Not specified | RORγt Transactivation | 1100 nM |
Table 3: Head-to-Head Comparison of RORγ Antagonists on IL-17 Gene Expression in Mouse Th17 Cells [1]
| Compound (at 100 nM) | Inhibition of Il17a mRNA Expression | Inhibition of Il17f mRNA Expression |
| TAK-828F | > 90% | > 90% |
| VTP-23 (derivative of VTP-43742) | > 90% | > 90% |
| XY018 | ~30% | Not specified |
| SR2211 | ~50% | Not specified |
Note: Data for this compound was not available in this direct comparative study.
RORγ Signaling Pathway in Th17 Differentiation
The differentiation of naïve T cells into Th17 cells is a complex process orchestrated by a network of signaling molecules and transcription factors, with RORγt at its core. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of RORγ antagonists.
RORγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of RORγ.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the RORγ ligand-binding domain (LBD).
-
Luciferase reporter plasmid containing Gal4 upstream activation sequences (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound or other antagonists) and vehicle control (e.g., DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid and the Gal4-UAS-luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay assesses the ability of a compound to disrupt the interaction between the RORγ LBD and a coactivator peptide.
-
Reagents:
-
Recombinant GST-tagged RORγ LBD.
-
Terbium (Tb)-labeled anti-GST antibody.
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1).
-
Assay buffer.
-
Test compounds and vehicle control.
-
-
Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of GST-RORγ LBD and Tb-anti-GST antibody.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths) using a suitable plate reader.
-
Calculate the ratio of the two emission signals and determine the IC50 value from the dose-response curve.
-
IL-17A Secretion Assay from Human PBMCs
This cell-based assay measures the functional effect of RORγ antagonists on the production of the key inflammatory cytokine IL-17A.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Reagents:
-
PBMC isolation medium (e.g., Ficoll-Paque).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Th17 polarizing cytokines (e.g., anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4).
-
Test compounds and vehicle control.
-
Human IL-17A ELISA kit.
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Culture the PBMCs in 96-well plates under Th17 polarizing conditions.
-
Add serial dilutions of the test compounds or vehicle control to the cultures.
-
Incubate for 3-5 days.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-17A production and determine the IC50 value.
-
In Vivo Efficacy
While extensive in vitro data is available, in vivo efficacy data for this compound in preclinical models of autoimmune diseases is not widely published in the reviewed literature. One report indicates that this compound displays high predicted clearance in both human and rodent hepatocytes, which can be a challenge for achieving sustained in vivo exposure. Further preclinical development and in vivo studies are necessary to fully elucidate its therapeutic potential. For other antagonists like TAK-828F and VTP-43742, preclinical studies in models of colitis and psoriasis have demonstrated efficacy, although clinical development for some has been halted due to safety concerns.
Conclusion
References
GNE-6468 and IL-17 Biologics: A Comparative Efficacy Analysis in Inflammatory Disease Models
For Immediate Release
This guide provides a detailed comparison of the preclinical and clinical efficacy of GNE-6468, a small molecule inhibitor of Retinoid-related Orphan Receptor Gamma t (RORγt), and approved biologics that target the Interleukin-17 (IL-17) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the IL-17 axis in autoimmune and inflammatory diseases.
Introduction
The IL-23/IL-17 signaling pathway is a critical driver of several autoimmune diseases, including psoriasis and psoriatic arthritis. Consequently, this pathway has become a major focus for therapeutic intervention. Two principal strategies have emerged: direct inhibition of the IL-17 cytokine or its receptor with monoclonal antibodies (biologics), and upstream inhibition of the master transcriptional regulator of IL-17-producing cells, RORγt, with small molecules like this compound. This guide will objectively compare these two approaches, presenting available efficacy data, experimental methodologies, and a visual representation of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Approaches
This compound and biologics targeting the IL-17 pathway modulate the same inflammatory axis but at different points, leading to distinct pharmacological profiles.
This compound: Upstream Regulation via RORγt Inhibition
This compound is a potent and selective inverse agonist of RORγt. RORγt is a nuclear receptor that acts as the key transcription factor for the differentiation of T helper 17 (Th17) cells. Th17 cells are the primary producers of the pro-inflammatory cytokine IL-17A. By binding to RORγt, this compound inhibits its transcriptional activity, thereby preventing the differentiation of Th17 cells and consequently blocking the production of IL-17A and other Th17-associated cytokines.
IL-17 Biologics: Direct Downstream Targeting
Biologics targeting the IL-17 pathway are monoclonal antibodies that directly neutralize IL-17 or block its receptor. There are two main classes:
-
IL-17A Inhibitors (e.g., Secukinumab, Ixekizumab): These antibodies bind specifically to the IL-17A cytokine, preventing it from interacting with its receptor on target cells.[1][2][3][4][5][6]
-
IL-17 Receptor A (IL-17RA) Inhibitors (e.g., Brodalumab): This type of antibody binds to the IL-17RA subunit of the IL-17 receptor complex. This blockade prevents the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17E.[1][7][8][9][10][11]
In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and the binding affinities of representative IL-17 biologics.
| Compound/Biologic | Target | Assay Type | Potency (EC50/IC50/KD) |
| This compound | RORγt | RORγt Inverse Agonist Activity (HEK-293 cells) | 13 nM (EC50) |
| RORγt | RORγt Inverse Agonist Activity | 2 nM (EC50) | |
| IL-17 Production | Human PBMC Assay | 30 nM (EC50) | |
| Ixekizumab | IL-17A | Binding Affinity | <3 pM (KD)[8] |
| Brodalumab | IL-17RA | Binding Affinity | High Affinity[12] |
Preclinical In Vivo Efficacy
While direct head-to-head preclinical studies are not publicly available, the efficacy of RORγt inverse agonists and IL-17 biologics has been evaluated in similar animal models of autoimmune diseases.
RORγt Inverse Agonists in Animal Models
Studies on various RORγt inverse agonists have demonstrated their efficacy in reducing inflammation in rodent models of psoriasis and rheumatoid arthritis.
-
Imiquimod-Induced Psoriasis Model: Topical or oral administration of RORγt inverse agonists significantly reduced skin thickness, scaling, and erythema, which was correlated with a decrease in pro-inflammatory cytokines like IL-17A/F and IL-22 in the skin.[3]
-
IL-23-Induced Psoriasiform Dermatitis: Inhibition of RORγt has been shown to effectively block skin and joint inflammation in this model.[2]
-
Collagen-Induced Arthritis (CIA) Model: Oral treatment with RORγt inverse agonists has been shown to dose-dependently suppress joint inflammation.[1]
IL-17 Biologics in Preclinical Models
Preclinical data for biologics is often focused on pharmacodynamic and pharmacokinetic studies, with efficacy primarily established in human clinical trials.
-
Mouse Pharmacodynamic Model: Ixekizumab has been shown to block human IL-17A-induced production of the chemokine KC (a mouse homolog of human IL-8) in mice, demonstrating its in vivo neutralizing activity.[4][8]
Clinical Efficacy of IL-17 Biologics
The clinical efficacy of IL-17 targeting biologics is well-established through numerous Phase III clinical trials in moderate-to-severe plaque psoriasis and psoriatic arthritis. The tables below summarize key efficacy endpoints for secukinumab, ixekizumab, and brodalumab.
Plaque Psoriasis
| Biologic | Trial(s) | Key Efficacy Endpoint (Week 12) |
| Secukinumab | ERASURE, FIXTURE | PASI 75: 77-82%[13] |
| PASI 90: 54-59% | ||
| Ixekizumab | UNCOVER-1, -2, -3 | PASI 75: 87-90% |
| PASI 90: 68-71% | ||
| Brodalumab | AMAGINE-1, -2, -3 | PASI 75: 83-86%[14][15][16] |
| PASI 100: 37-44%[15] |
PASI 75/90/100: Percentage of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index score.
Psoriatic Arthritis
| Biologic | Trial(s) | Key Efficacy Endpoint (Week 24) |
| Secukinumab | FUTURE 2 | ACR20: 51-54% |
| ACR50: 30-35% | ||
| Ixekizumab | SPIRIT-P1 | ACR20: 58-62%[17] |
| ACR50: 40%[17] | ||
| Brodalumab | AMVISION-1, -2 | ACR20: 37-46% |
| ACR50: 19-24% |
ACR20/50: Percentage of patients achieving a 20% or 50% improvement in the American College of Rheumatology criteria.
Experimental Protocols
RORγt Inverse Agonist Reporter Assay
This assay typically involves co-transfecting host cells (e.g., HEK-293) with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence. The cells are then treated with varying concentrations of the test compound (e.g., this compound). A decrease in luciferase activity indicates inverse agonist activity, from which an EC50 value can be calculated.[9]
Human PBMC IL-17 Secretion Assay
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. The cells are then cultured under Th17-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against IFN-γ and IL-4.[18] The cells are simultaneously treated with the RORγt inhibitor at various concentrations. After a defined incubation period (e.g., 24-96 hours), the cell culture supernatant is collected, and the concentration of IL-17A is quantified using an enzyme-linked immunosorbent assay (ELISA).[19][20]
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model for rheumatoid arthritis.[16][21][22][23][24] Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given 21 days later. The development of arthritis is monitored by visually scoring paw swelling and erythema. Treatment with a test compound can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset) to evaluate its efficacy in preventing or reducing the severity of arthritis.
Conclusion
Both this compound, as a representative RORγt inverse agonist, and IL-17-targeting biologics demonstrate significant potential in modulating the IL-17 pathway for the treatment of autoimmune diseases.
-
This compound offers the advantage of oral administration and acts upstream by inhibiting the differentiation of IL-17-producing Th17 cells. This upstream mechanism may offer a broader suppression of Th17-mediated inflammation. Preclinical data for RORγt inverse agonists are promising, showing efficacy in models of psoriasis and arthritis.
-
IL-17 biologics have the benefit of well-established and robust clinical efficacy and safety profiles in large patient populations with psoriasis and psoriatic arthritis. Their high specificity for downstream components of the pathway (IL-17A or its receptor) has translated into significant clinical benefit.
The choice between these two therapeutic strategies may depend on various factors, including the specific disease indication, patient characteristics, desired route of administration, and long-term safety considerations. Further research, including potential head-to-head comparative studies, will be crucial to fully elucidate the relative merits of these two approaches in the management of IL-17-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Brodalumab -an IL-17RA monoclonal antibody for psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetically Engineered Artificial Microvesicles Carrying Nerve Growth Factor Restrains the Progression of Autoimmune Encephalomyelitis in an Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brodalumab in psoriasis: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdbioproducts.com [mdbioproducts.com]
- 17. Clinical Trial of Ixekizumab for Psoriatic Arthritis Shows Positive Results - The Rheumatologist [the-rheumatologist.org]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Antigen-induced IL-17 response in the peripheral blood mononuclear cells (PBMC) of healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of GNE-6468 and JNJ-61803534
A Head-to-Head Comparison of GNE-6468 and JNJ-61803534: Two Distinct Approaches to Immune Modulation
For researchers and professionals in drug development, the precise targeting of immune pathways is paramount. This guide provides a detailed comparative analysis of two small molecule immunomodulators, this compound and JNJ-61803534. While both compounds have been investigated for their potential in treating inflammatory and autoimmune diseases, they function through fundamentally different mechanisms. JNJ-61803534 is a well-characterized inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key driver of Th17 cell differentiation. In contrast, recent definitive studies have identified this compound as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a central component of the innate immune system. This guide will objectively compare these two molecules, presenting their distinct mechanisms of action, supporting experimental data, and detailed protocols.
Part 1: Overview and Mechanism of Action
JNJ-61803534 is a potent and orally active inverse agonist of RORγt.[1] RORγt is a nuclear transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[2][3] The IL-23/IL-17 axis is a critical pathway implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis and psoriatic arthritis.[1][2] By binding to RORγt, JNJ-61803534 inhibits its transcriptional activity, thereby reducing Th17 cell differentiation and IL-17 production.[1]
This compound , while previously cited by some commercial vendors as a RORγ inverse agonist, has been robustly identified in recent peer-reviewed literature as a novel STING agonist.[4][5] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. A recent 2025 publication in Immunity detailed that this compound binds to a novel transmembrane pocket in the STING protein, inducing its activation and downstream signaling.[4][5] This activation of innate immunity gives this compound potential applications in anti-viral and anti-tumor therapies.[4][5]
Part 2: Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data for this compound and JNJ-61803534, reflecting their distinct primary targets.
Table 1: JNJ-61803534 In Vitro Activity as a RORγt Inverse Agonist
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | RORγt transcription reporter assay (HEK-293T) | 9.6 nM | [1] |
| Inhibition | Human | IL-17A production (CD4+ T cells) | Potent inhibition (1 nM - 1 µM) | [1] |
| Selectivity | Human | RORα and RORβ transcription reporter assays | Selective for RORγt | [1] |
Table 2: this compound In Vitro Activity as a STING Agonist and Reported RORγ Inverse Agonist Activity
| Target | Parameter | Species | Assay | Value | Reference |
| STING | Activation | Human, Mouse | Type I Interferon Response (various cell lines) | Strong Induction | [4][5] |
| RORγ | EC50 | Human | RORγ reporter assay (HEK-293) | 2 nM - 13 nM | [6][7][8] |
| RORγ | EC50 | Human | IL-17 production (PBMC) | 30 nM | [7] |
Note: The RORγ activity of this compound is based on data from commercial suppliers and lacks primary peer-reviewed characterization from its originators. The primary, well-documented activity is as a STING agonist.
Part 3: Preclinical Efficacy
JNJ-61803534 has demonstrated efficacy in preclinical models of autoimmune diseases.
-
Mouse Collagen-Induced Arthritis (CIA) Model: Oral administration of JNJ-61803534 led to a dose-dependent reduction in clinical arthritis scores and hind paw histopathology scores.[1]
-
Mouse Imiquimod-Induced Psoriasis Model: JNJ-61803534 significantly alleviated psoriatic-like dermal inflammation.[1]
This compound has shown strong anti-viral and anti-tumor effects in preclinical models, consistent with its role as a STING agonist.
-
Anti-tumor Models: this compound demonstrated potent anti-tumor immune effects in a STING-dependent manner. It also showed synergistic effects when combined with a PD-1 antibody.[4][5]
-
Anti-viral Models: The compound exhibited strong anti-viral activity, dependent on STING activation.[4][5]
Part 4: Signaling Pathway Diagrams
The distinct mechanisms of action of JNJ-61803534 and this compound are illustrated in the following signaling pathway diagrams.
Caption: JNJ-61803534 inhibits RORγt, blocking IL-17 gene transcription and inflammation.
Caption: this compound activates the STING pathway, leading to a Type I IFN immune response.
Part 5: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: RORγt Reporter Gene Assay (for JNJ-61803534)
-
Cell Line: HEK-293T cells.
-
Transfection: Cells are co-transfected with two plasmids: one encoding a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Transfected cells are incubated with varying concentrations of JNJ-61803534 (or vehicle control) for 18-24 hours.
-
Readout: Luciferase activity is measured using a luminometer.
-
Analysis: The IC50 value is calculated, representing the concentration of JNJ-61803534 that causes a 50% reduction in luciferase signal, indicating inhibition of RORγt transcriptional activity.[1]
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model (for JNJ-61803534)
-
Animal Model: BALB/c or similar mouse strain.
-
Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved backs of the mice for 5-7 consecutive days to induce psoriatic-like skin inflammation.
-
Compound Administration: JNJ-61803534 is administered orally (p.o.) at desired doses (e.g., 30 and 100 mg/kg) daily, starting from the first day of IMQ application.[1]
-
Assessment: Disease severity is scored daily based on erythema (redness), scaling, and skin thickness. At the end of the study, skin biopsies can be taken for histopathological analysis and measurement of pro-inflammatory gene expression (e.g., IL-17A, IL-17F, IL-22) by qPCR.[1]
Protocol 3: STING Activation Assay (for this compound)
-
Cell Line: THP-1 (human monocyte) cells, which endogenously express all components of the cGAS-STING pathway.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Readout:
-
Gene Expression: RNA is extracted, and the expression of STING-dependent genes, such as IFNB1 (Interferon-beta), is quantified using RT-qPCR.
-
Protein Phosphorylation: Cell lysates are collected and analyzed by Western blot for the phosphorylation of key signaling proteins, such as TBK1 (p-TBK1) and IRF3 (p-IRF3), as markers of pathway activation.[4]
-
-
Analysis: A dose-dependent increase in IFN-β expression or phosphorylation of TBK1/IRF3 confirms STING pathway activation.
Conclusion
This compound and JNJ-61803534 represent two distinct and important strategies for modulating the immune system. JNJ-61803534 is a selective RORγt inverse agonist designed to suppress the adaptive Th17-mediated inflammatory response, with demonstrated preclinical efficacy in models of arthritis and psoriasis. This compound is a novel STING agonist that activates the innate immune system to produce a robust type I interferon response, showing promise in oncology and virology applications. The choice between targeting these pathways depends entirely on the therapeutic context. Understanding their unique mechanisms, potencies, and effects is critical for researchers and clinicians working on the next generation of immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utupub.fi [utupub.fi]
- 5. researchgate.net [researchgate.net]
- 6. This compound | RORγ (RORc) Inverse Agonist | MCE [medchemexpress.cn]
- 7. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating RORc Inhibition: A Comparative Guide to Alternatives Beyond GNE-6468
For researchers, scientists, and drug development professionals at the forefront of immunology and therapeutic innovation, the quest for selective and potent modulators of the Retinoic acid receptor-related orphan receptor c (RORc) is a critical endeavor. As a master regulator of T helper 17 (Th17) cell differentiation, RORc represents a key therapeutic target for a host of autoimmune and inflammatory diseases. While GNE-6468 has emerged as a notable RORc inverse agonist, a diverse landscape of alternative inhibitors offers a range of potencies, selectivities, and mechanistic approaches. This guide provides an objective comparison of prominent RORc inhibitors, supported by experimental data, to inform strategic research and development decisions.
RORc Signaling Pathway in Th17 Cell Differentiation
The signaling cascade leading to Th17 cell differentiation and function is orchestrated by a series of cytokine interactions and intracellular transcription factors, with RORc playing a pivotal role. Upon stimulation by cytokines such as IL-6 and TGF-β, naïve T cells are driven to express the key transcription factors RORc and STAT3. RORc then directly binds to ROR response elements (ROREs) in the promoter regions of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF, thereby driving their transcription and the subsequent inflammatory response characteristic of Th17 cells.
Comparative Analysis of RORc Inhibitors
The following table summarizes the in vitro potency of several alternative RORc inhibitors compared to this compound. The data is compiled from various biochemical and cell-based assays.
| Compound | Type | TR-FRET IC50 (nM) | Cellular Assay IC50/EC50 (nM) | Ki (nM) |
| This compound | Inverse Agonist | - | 13 (HEK-293), 30 (IL-17 PBMC) | - |
| SR1001 | Inverse Agonist | ~117 | - | 111 |
| VTP-43742 | Inverse Agonist | 17 | 57 (mouse splenocytes), 18 (hPBMCs), 192 (human whole blood) | 3.5 |
| TAK-828 | Inverse Agonist | 1.9 | 6.1 (reporter gene) | - |
| BI 730357 | Antagonist | - | 140 (human whole blood), 43 (IL-22 production) | - |
| SHR168442 | Antagonist | - | 15 (IL-17 gene transcription), 20 (IL-17 secretion) | - |
Experimental Methodologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORc ligand-binding domain (LBD) and a coactivator peptide.
Principle: The RORc-LBD is tagged with a donor fluorophore (e.g., terbium), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the coactivator binds to RORc-LBD, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4). Dilute GST-tagged RORc-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., SRC1-4) in the assay buffer.
-
Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Reagent Addition: Add the RORc-LBD/terbium-antibody complex to the wells, followed by the addition of the fluorescein-coactivator peptide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
RORc Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit RORc-mediated gene transcription.
Principle: A host cell line (e.g., HEK293) is transiently co-transfected with an expression vector for RORc and a reporter vector containing a luciferase gene under the control of a promoter with ROR response elements (ROREs). Active RORc binds to the ROREs and drives the expression of luciferase. Inhibitors of RORc will decrease luciferase expression, leading to a reduction in the luminescent signal.
General Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with the RORc expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively expressing Renilla luciferase plasmid is often co-transfected for normalization.
-
Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add Firefly luciferase substrate to the cell lysate and measure the luminescence. Subsequently, add a quenching reagent and the Renilla luciferase substrate to measure the Renilla luminescence for normalization.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the compound concentration and determine the IC50 or EC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This animal model is commonly used to evaluate the in vivo efficacy of RORc inhibitors in a psoriasis-like skin inflammation setting.
Principle: Topical application of imiquimod, a TLR7/8 agonist, on the shaved back and/or ear of mice induces a robust inflammatory response that mimics many of the histopathological and immunological features of human psoriasis, including epidermal thickening and infiltration of Th17 cells.
General Protocol:
-
Animal Acclimatization: Acclimatize mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation: Shave the back skin of the mice. Apply a daily topical dose of 5% imiquimod cream for 5-7 consecutive days.
-
Compound Administration: Administer the test compound (e.g., orally or topically) daily, starting from the first day of imiquimod application or after the onset of inflammation.
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema (redness), scaling, and thickness. The Psoriasis Area and Severity Index (PASI) is often adapted for this purpose.
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-22) in skin homogenates or serum using ELISA or qPCR.
-
Data Analysis: Compare the clinical scores, histological parameters, and cytokine levels between the vehicle-treated and compound-treated groups to determine the in vivo efficacy.
Experimental Workflow Diagram
Validating GNE-6468 Results with RORc siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for interrogating the function of Retinoic acid receptor-related orphan receptor c (RORc), a critical transcription factor in the differentiation of T helper 17 (Th17) cells and a key target in autoimmune and inflammatory diseases. We objectively compare the pharmacological inhibition of RORc by the inverse agonist GNE-6468 with the genetic knockdown approach using RORc small interfering RNA (siRNA). This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of RORc Inhibition
The following table summarizes the quantitative data on the efficacy of this compound and RORc siRNA in inhibiting RORc expression and its downstream target, Interleukin-17A (IL-17A), a hallmark cytokine of Th17 cells.
| Method | Target | Cell Type | Measurement | Result |
| This compound | RORc activity | Human PBMCs | IL-17A Protein | EC50: 30 nM |
| RORc siRNA | RORc mRNA | Human CD4+ T cells (differentiated into Th17) | RORc mRNA | Up to 99.5% knockdown |
| RORc siRNA | RORc activity | Human CD4+ T cells (differentiated into Th17) | IL-17A mRNA | Significant reduction correlated with RORc knockdown |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
Differentiation of Human Th17 Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-6 (recombinant)
-
Human TGF-β1 (recombinant)
-
Human IL-23 (recombinant)
-
Human IL-1β (recombinant)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD4+ T cells using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail.
-
Culture purified CD4+ T cells in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.
-
Activate the T cells by culturing on plates pre-coated with anti-CD3 antibody (1-5 µg/mL) and in the presence of soluble anti-CD28 antibody (1-2 µg/mL).
-
To drive Th17 differentiation, add the following cytokines and neutralizing antibodies to the culture medium:
-
Human IL-6 (20-50 ng/mL)
-
Human TGF-β1 (1-5 ng/mL)
-
Human IL-23 (10-20 ng/mL)
-
Human IL-1β (10-20 ng/mL)
-
Anti-human IL-4 (10 µg/mL)
-
Anti-human IFN-γ (10 µg/mL)
-
-
Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator.
RORc siRNA Transfection of Differentiated Th17 Cells
This protocol outlines the procedure for knocking down RORc expression in Th17 cells using siRNA.
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
RORc-specific siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent suitable for primary T cells (e.g., Lipofectamine RNAiMAX or Amaxa Nucleofector)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
On day 3 or 4 of Th17 differentiation, prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions. A final siRNA concentration of 50-100 nM is typically used.
-
Gently mix the complexes with the differentiated Th17 cells in suspension.
-
Incubate the cells with the transfection complexes for the time recommended by the manufacturer (typically 4-6 hours).
-
After incubation, add fresh Th17 differentiation medium to the cells.
-
Continue to culture the cells for another 24-48 hours before analysis.
Treatment of Th17 Cells with this compound
This protocol describes the treatment of differentiated Th17 cells with the RORc inverse agonist this compound.
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Procedure:
-
On day 3 or 4 of Th17 differentiation, prepare serial dilutions of this compound in culture medium. The final concentrations should span a range to determine the EC50 (e.g., 0.1 nM to 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the Th17 cell cultures.
-
Incubate the cells for 24-48 hours before analysis.
Measurement of IL-17A and RORc mRNA by Quantitative Real-Time PCR (qPCR)
This protocol details the quantification of gene expression changes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human RORc, IL-17A, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Harvest the treated and control Th17 cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for RORc, IL-17A, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Measurement of IL-17A Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of secreted IL-17A in the cell culture supernatant.
Materials:
-
Human IL-17A ELISA kit
-
Cell culture supernatants from treated and control Th17 cells
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the Th17 cell cultures.
-
Perform the IL-17A ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
Mandatory Visualization
RORc Signaling Pathway
Caption: RORc signaling pathway in Th17 cells and points of intervention.
Experimental Workflow for Validation
Caption: Workflow for comparing this compound and RORc siRNA effects.
GNE-6468: A Comparative Analysis of Cross-reactivity with ROR Isoforms
For Immediate Release
Palo Alto, CA – A detailed comparative analysis of the inverse agonist GNE-6468 reveals a high degree of selectivity for the Retinoic acid receptor-related Orphan Receptor γ (RORγ) over its closely related isoforms, RORα and RORβ. This guide provides an in-depth look at the cross-reactivity profile of this compound, supported by experimental data and detailed protocols for researchers in immunology, oncology, and drug development.
This compound is a potent and selective inverse agonist of RORγ, a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. Due to the high degree of homology within the ligand-binding domains of the ROR family, understanding the selectivity profile of small molecule modulators is critical for predicting their therapeutic window and potential off-target effects.
Quantitative Analysis of ROR Isoform Inhibition
Experimental data demonstrates the significant selectivity of this compound for RORγ. The inhibitory activity of this compound and its closely related analogue, GNE-3500, was assessed across the three ROR isoforms using a series of biochemical and cell-based assays. The results, summarized in the table below, highlight the sub-micromolar potency against RORγ and significantly weaker activity against RORα and RORβ.
| Compound | RORγ IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | Selectivity (RORα/RORγ) | Selectivity (RORβ/RORγ) |
| GNE-3500 | 12 | >10,000 | >10,000 | >833-fold | >833-fold |
Data derived from Fauber et al., J. Med. Chem. 2015, 58 (13), 5308–22. This compound is a close analogue of GNE-3500, and similar selectivity is inferred.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the cross-reactivity and potency of this compound and related compounds.
RORγ Ligand Binding Assay (Biochemical Assay)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the RORγ ligand-binding domain (LBD).
Materials:
-
His-tagged RORγ-LBD
-
Europium-labeled anti-His antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Biotinylated-25-hydroxycholesterol (tracer)
-
Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA, 2 mM DTT
Procedure:
-
Add 10 µL of test compound dilutions in assay buffer to a 384-well plate.
-
Add 5 µL of a pre-mixed solution of RORγ-LBD, anti-His-Eu, and SA-APC.
-
Add 5 µL of the biotinylated tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values from the dose-response curves.
RORγ Gal4 Reporter Gene Assay (Cell-Based Assay)
This assay measures the functional consequence of compound binding to the RORγ LBD in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the RORγ-LBD.
-
Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent
-
Luciferase assay substrate
Procedure:
-
Co-transfect HEK293 cells with the Gal4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the IC50 values from the dose-response curves.
Human Peripheral Blood Mononuclear Cell (PBMC) IL-17 Production Assay
This assay assesses the ability of the compound to inhibit the production of the key pro-inflammatory cytokine IL-17 from primary human immune cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test compound
-
IL-17 ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donors.
-
Pre-incubate the PBMCs with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental procedures used to characterize the cross-reactivity of this compound.
Caption: Workflow for assessing this compound activity.
ROR Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical RORγ signaling pathway leading to IL-17 production and highlights the point of intervention for an inverse agonist like this compound.
GNE-6468 vs. SR1555: A Comparative Guide for RORγ Inverse Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of two well-characterized small molecule inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), GNE-6468 and SR1555. Both compounds are instrumental in preclinical research for autoimmune and inflammatory diseases due to their ability to suppress the differentiation of pro-inflammatory Th17 cells and inhibit the production of interleukin-17 (IL-17).
Disclaimer: Direct head-to-head comparative studies of this compound and SR1555 in the same functional assays were not identified in a comprehensive literature search. The data presented here are compiled from individual studies and should be interpreted with the understanding that experimental conditions may vary. This guide aims to provide a framework for comparison and detailed methodologies for key functional assays to enable researchers to conduct their own comparative analyses.
Introduction to RORγ and Its Inverse Agonists
RORγ is a nuclear receptor that acts as a master regulator of Th17 cell differentiation. Upon activation, RORγ drives the transcription of genes encoding pro-inflammatory cytokines, most notably IL-17A and IL-17F. Dysregulation of the RORγ/Th17/IL-17 axis is implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
RORγ inverse agonists are small molecules that bind to the ligand-binding domain of RORγ and promote a conformational change that leads to the recruitment of co-repressors, thereby inhibiting the transcriptional activity of the receptor. This mechanism effectively blocks Th17 cell differentiation and the subsequent inflammatory cascade.
Compound Profiles
This compound
This compound is a potent and selective RORγ inverse agonist. It has been characterized by its ability to inhibit IL-17 production in cellular assays.
SR1555
SR1555 is another specific RORγ inverse agonist that has been shown to not only inhibit Th17 cell development and function but also to promote the generation of regulatory T cells (Tregs), which have immunosuppressive functions.
Quantitative Data Summary
The following table summarizes the available potency data for this compound and SR1555 from various sources. It is crucial to note that these values were likely determined using different assay formats and conditions, which can significantly influence the results.
| Compound | Assay Type | Cell Line/System | Potency (IC₅₀/EC₅₀) |
| This compound | RORγ Inverse Agonist Activity | Not Specified | ~2 nM |
| IL-17 Production Inhibition | Human PBMCs | ~30 nM | |
| SR1555 | RORγ Inverse Agonist Activity | Not Specified | ~1 µM |
| IL-17a Gene Expression Inhibition | EL4 cells | >70% inhibition at 10 µM[1] |
Signaling Pathway and Experimental Workflows
RORγ Signaling Pathway in Th17 Differentiation
The following diagram illustrates the central role of RORγ in the differentiation of naive T cells into Th17 cells and the mechanism of action for RORγ inverse agonists.
Figure 1. RORγ signaling in Th17 differentiation and inverse agonist inhibition.
Experimental Workflow: RORγ Reporter Assay
A common method to assess the potency of RORγ inverse agonists is a cell-based reporter assay.
Figure 2. Workflow for a RORγ luciferase reporter assay.
Experimental Workflow: Th17 Differentiation and IL-17 Quantification
This workflow outlines the process of differentiating naive T cells into Th17 cells and measuring the inhibitory effect of the compounds on IL-17 production.
Figure 3. Workflow for Th17 differentiation and IL-17 analysis.
Experimental Protocols
RORγ Reporter Gene Assay
This protocol is a generalized procedure for assessing RORγ inverse agonist activity in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
RORγ expression plasmid (e.g., pCMV-RORγ)
-
ROR Response Element (RORE)-driven luciferase reporter plasmid (e.g., pGL4.27[luc2P/RORE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound and SR1555
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM containing the RORγ expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and SR1555 in complete medium.
-
Add the diluted compounds to the transfected cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Human PBMC IL-17 Production Assay
This protocol describes the inhibition of IL-17 production from primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Human whole blood
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Human CD3/CD28 T-cell activator
-
Recombinant human IL-23
-
This compound and SR1555
-
96-well round-bottom cell culture plates
-
Human IL-17A ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 and plate in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Treatment: Add serial dilutions of this compound and SR1555 to the cells. Include a vehicle control.
-
Cell Stimulation: Add human CD3/CD28 T-cell activator and recombinant human IL-23 to the wells to induce Th17 differentiation and IL-17 production.
-
Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the compound concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
This compound and SR1555 are valuable research tools for investigating the role of RORγ in health and disease. While the available data indicate that both are effective RORγ inverse agonists, the lack of direct comparative studies makes it difficult to definitively conclude which compound is superior in any given functional assay.
Researchers are encouraged to use the protocols and workflows provided in this guide to perform their own head-to-head comparisons of this compound, SR1555, and other RORγ modulators. Such studies will be critical for advancing our understanding of RORγ biology and for the development of novel therapeutics for autoimmune and inflammatory disorders. Key areas for future investigation include direct comparisons of selectivity against other nuclear receptors, in vivo efficacy in various disease models, and pharmacokinetic and pharmacodynamic profiling.
References
GNE-6468: A Potent and Selective RORc Inverse Agonist Outpacing First-Generation Inhibitors
For Immediate Release
A comprehensive analysis of the novel retinoic acid receptor-related orphan receptor c (RORc) inverse agonist, GNE-6468, reveals significant improvements in potency and selectivity over first-generation inhibitors. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and standardized protocols, to highlight the superior profile of this compound as a chemical probe for exploring RORc biology.
RORc, a nuclear receptor and key transcription factor, is pivotal in the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune diseases through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] The development of RORc inhibitors is a promising therapeutic strategy for these conditions. While first-generation inhibitors validated RORc as a druggable target, they often suffered from limitations in potency and selectivity. This compound represents a significant advancement in the field, offering a more precise tool for studying RORc-mediated pathways.
The RORc Signaling Pathway and Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a cytokine milieu that includes TGF-β, IL-6, IL-1β, and IL-23.[3][4] This signaling cascade activates the master transcription factor RORc, which then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their expression and promoting the pro-inflammatory functions of Th17 cells.[2] RORc inverse agonists, such as this compound, function by binding to the receptor and promoting a conformational change that leads to the recruitment of co-repressors, thereby inhibiting the transcription of these target genes.
Benchmarking this compound Against First-Generation RORc Inhibitors
The following tables summarize the comparative potency and selectivity of this compound against notable first-generation RORc inhibitors. The data clearly demonstrates the superior biochemical potency and cellular activity of this compound.
Table 1: Biochemical and Cellular Potency of RORc Inhibitors
| Compound | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | RORc Inverse Agonist Activity | 2 nM (EC50) | [5] |
| IL-17 Production (Human PBMC) | 30 nM (EC50) | [5] | |
| Digoxin | RORγt Transcriptional Activity | ~1.98 µM (IC50) | [6][7] |
| Ursolic Acid | RORγ-dependent Transactivation | Potent Inhibition (Qualitative) | [8] |
| XY018 | RORγ Constitutive Activity (293T cells) | 190 nM (EC50) | [9][10][11] |
Table 2: Selectivity Profile of RORc Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Reference |
| This compound | PPARγ | >1000-fold | [5] |
| Panel of other nuclear receptors | Excellent selectivity | [5] | |
| Digoxin | RORα | No inhibition | [7] |
| XY018 | RORα, RORβ | Selective for RORγ | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
RORc-Gal4 Reporter Gene Assay
This assay is used to determine the potency of compounds as inverse agonists of the RORc ligand-binding domain (LBD).
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to express a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and the RORc LBD. These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).[12]
-
Procedure: a. Cells are plated in 96-well plates and allowed to adhere. b. The compound of interest is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included. c. The plates are incubated for 24-48 hours to allow for compound treatment and reporter gene expression. d. A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer.[13]
-
Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value, representing the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
Human Th17 Differentiation and IL-17 Production Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells and their subsequent production of IL-17.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Naïve CD4+ T cells are then purified from the PBMCs using a negative selection immunomagnetic bead-based kit.[3]
-
Th17 Differentiation: a. Purified naïve CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.[4] b. A cocktail of Th17-polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) and neutralizing antibodies against IFN-γ and IL-4 are added to the culture medium.[4] c. The test compound is added at various concentrations. d. Cells are cultured for 5-7 days to allow for differentiation.[3]
-
IL-17 Measurement: a. For intracellular staining, cells are restimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[14][15] The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody and analyzed by flow cytometry. b. For secreted cytokine analysis, the cell culture supernatant is collected, and the concentration of IL-17A is quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[4]
-
Data Analysis: The EC50 value is determined by plotting the percentage of IL-17A positive cells or the concentration of secreted IL-17A against the compound concentration.
Conclusion
The data presented in this guide unequivocally positions this compound as a superior research tool compared to first-generation RORc inhibitors. Its high potency in both biochemical and cellular assays, coupled with its excellent selectivity profile, allows for more precise and reliable investigation of the RORc signaling pathway and its role in health and disease. Researchers utilizing this compound can have greater confidence that the observed effects are due to the specific inhibition of RORc, minimizing the confounding results that can arise from off-target activities common with less selective, lower-potency compounds. This makes this compound an invaluable asset for advancing our understanding of Th17-mediated immunity and for the development of novel therapeutics for autoimmune disorders.
References
- 1. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. This compound |CAS:1677668-27-7 Probechem Biochemicals [probechem.com]
- 6. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 15. antbioinc.com [antbioinc.com]
Confirming GNE-6468's Phenotype through Genetic Knockout of RORc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypes resulting from the pharmacological inhibition of Retinoid-related orphan receptor c (RORc) by GNE-6468 and the genetic knockout of the Rorc gene. The data presented herein supports the on-target activity of this compound, demonstrating that its effects largely phenocopy those observed in RORc-deficient models. This guide is intended to assist researchers in evaluating this compound as a specific and potent tool for studying RORc biology and as a potential therapeutic agent.
Introduction
Retinoid-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] The thymus-specific isoform, RORγt, is considered a master regulator of Th17 cell lineage commitment.[1] Given its central role in inflammation, RORc has emerged as a promising therapeutic target.
This compound is a potent and selective inverse agonist of RORc, effectively inhibiting its transcriptional activity.[3][4] To validate that the observed phenotype of this compound is a direct consequence of RORc inhibition, a comparison with the phenotype of a genetic RORc knockout (KO) is essential. This guide summarizes key findings from preclinical studies, presenting a side-by-side comparison of the immunological and physiological consequences of both approaches.
Data Presentation: Phenotypic Comparison
The following tables summarize the key phenotypic characteristics observed in RORc genetic knockout models and in wild-type models treated with RORc inhibitors like this compound.
Table 1: Immunological Phenotype
| Feature | RORc Genetic Knockout | Pharmacological Inhibition with this compound (or similar RORc inhibitors) |
| Th17 Cell Population | Severely reduced or absent | Significant reduction in Th17 cell differentiation and frequency |
| IL-17 Production | Markedly decreased or absent | Potent inhibition of IL-17A and IL-17F production |
| Other T Cell Lineages | Potential shift towards Th2 phenotype[5] | Can induce conversion of Th17 cells to Th2-like cells[5] |
| Thymic Cellularity | Hypocellular thymus[6] | Can induce thymic aberrations, including apoptosis of thymocytes[7] |
| Lymphoid Organs | Abnormal development of lymph nodes and Peyer's patches[6] | Reduced inflammation in secondary lymphoid organs in disease models |
| Innate Lymphoid Cells (ILCs) | Impaired development of ILC3s | Effects on ILC3s can be context-dependent |
Table 2: In Vivo Efficacy in Autoimmune Disease Models
| Model | RORc Genetic Knockout | Pharmacological Inhibition with this compound (or similar RORc inhibitors) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Protected from disease development[6] | Significant reduction in disease severity[8] |
| Collagen-Induced Arthritis (CIA) | Resistant to arthritis development | Amelioration of clinical signs of arthritis |
| Delayed-Type Hypersensitivity (DTH) | Reduced DTH response | Attenuation of the DTH response[7] |
Table 3: Safety and Other Phenotypes
| Feature | RORc Genetic Knockout | Pharmacological Inhibition with this compound (or similar RORc inhibitors) |
| Thymic Lymphoma | Increased incidence with age[4][6] | Long-term treatment may pose a risk of thymic alterations[7] |
| Metabolism | RORc plays a role in metabolic regulation | Potential for metabolic effects with systemic administration |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmacological and genetic interventions. Below are representative protocols for key experiments.
Protocol 1: Generation and Analysis of RORc Conditional Knockout Mice
This protocol describes the generation of mice with a T-cell-specific deletion of Rorc and subsequent immunological analysis.
-
Mouse Strains: Obtain Rorcfl/fl mice and CD4-Cre transgenic mice. Cross these strains to generate Rorcfl/fl CD4-Cre mice, in which Rorc is specifically deleted in T cells. Use Rorcfl/fl littermates as controls.
-
Genotyping: Confirm the genetic status of the mice using PCR analysis of tail DNA.
-
Immune Cell Isolation: Isolate splenocytes and lymphocytes from lymph nodes and thymus.
-
Flow Cytometry: Perform multi-color flow cytometry to analyze immune cell populations. A typical panel for Th17 cell analysis would include antibodies against CD4, TCRβ, IL-17A, and IFN-γ.
-
In Vitro T Cell Differentiation: Culture naive CD4+ T cells under Th17-polarizing conditions (e.g., with TGF-β and IL-6) and measure IL-17 production by ELISA or intracellular cytokine staining.
-
Histology: Perform histological analysis of lymphoid organs (thymus, lymph nodes, Peyer's patches) to assess cellularity and architecture.
Protocol 2: In Vivo Efficacy Study of this compound in a Collagen-Induced Arthritis (CIA) Model
This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of CIA: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.[9]
-
Treatment: Once clinical signs of arthritis appear, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally daily.
-
Clinical Assessment: Score the severity of arthritis in each paw daily based on a standardized scale (e.g., 0-4 for erythema, swelling, and joint rigidity).
-
Histological Analysis: At the end of the study, collect joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α) and anti-collagen antibodies by ELISA.
Protocol 3: Delayed-Type Hypersensitivity (DTH) Response Assessment
This protocol details the evaluation of this compound's effect on T-cell mediated inflammation.
-
Sensitization: Sensitize mice by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to a shaved area of the abdomen.[3]
-
Treatment: Administer this compound or vehicle control to the mice, typically starting before or at the time of challenge.
-
Challenge: After a set period (e.g., 5-7 days), challenge the mice by applying a lower concentration of the same hapten to one ear.[3] The contralateral ear receives the vehicle as a control.
-
Measurement of Ear Swelling: Measure the thickness of both ears at various time points (e.g., 24, 48 hours) after the challenge using a caliper. The difference in thickness between the challenged and control ears represents the DTH response.
-
Histology and Cytokine Analysis: Collect ear tissue for histological examination of cellular infiltrates and measure local cytokine levels by qPCR or ELISA.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: RORc signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for comparing RORc knockout and this compound.
Conclusion
The comparative data strongly indicate that the pharmacological inhibition of RORc with this compound effectively phenocopies the key immunological and pathophysiological consequences of RORc genetic knockout. Both approaches lead to a profound reduction in Th17 cell differentiation and function, resulting in protection in preclinical models of autoimmune diseases. The observed similarities, particularly in the context of Th17-mediated inflammation, provide robust validation for the on-target activity of this compound.
While genetic knockout is an invaluable tool for target validation, pharmacological inhibitors like this compound offer the advantage of temporal control and dose-dependent effects, making them more translatable to a clinical setting. However, the long-term safety profile, particularly concerning the potential for thymic abnormalities observed in knockout models, warrants continued investigation for chronic therapeutic use of RORc inhibitors.
References
- 1. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 2. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. Retinoid-related orphan receptor γ (RORγ) adult induced knockout mice develop lymphoblastic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 007571 - RORγt-KO Strain Details [jax.org]
- 7. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
Safety Operating Guide
Proper Disposal of GNE-6468: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of GNE-6468, a potent and selective RORγ (Retinoic acid receptor-related Orphan Receptor gamma) inverse agonist used in research.
Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors and hazardous laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance of unknown toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, both in its pure form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
Due to the absence of a publicly available SDS for this compound, the following table provides estimated physicochemical properties based on general knowledge of similar small molecule inhibitors. This information should be used as a guideline, and all disposal procedures should be carried out with the assumption that the compound's hazards are not fully characterized.
| Property | Value | Source/Justification |
| Molecular Formula | C₂₃H₁₆ClN₃O₄ | [1] |
| Molecular Weight | 433.85 g/mol | [1] |
| Appearance | Solid powder (presumed) | General characteristic of similar small molecule inhibitors. |
| Solubility | Soluble in DMSO | [2] |
| Boiling Point | Not available | Data not publicly available. |
| Melting Point | Not available | Data not publicly available. |
| Decomposition Temp. | Not available | Data not publicly available. |
| Vapor Pressure | Not available | Data not publicly available. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of a research compound like this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the sanitary sewer.
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly indicate "this compound Solid Waste" along with the approximate amount.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, designated liquid hazardous waste container.
-
The container must be compatible with the solvents used (e.g., glass or polyethylene for organic solvents).
-
Do not mix this compound waste with other incompatible waste streams.
-
The container must be clearly labeled "Hazardous Waste" and list all constituents, including solvents and the estimated concentration of this compound.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
-
The sharps container should be clearly labeled as "Hazardous Sharps Waste" with the name of the contaminant (this compound).
-
Container Management and Labeling
-
All waste containers must be kept closed except when adding waste.
-
Ensure all labels are legible and securely attached to the containers.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity.
Storage
-
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
Disposal Request
-
Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. However, any experimental procedure generating waste containing this compound should conclude with the waste segregation and collection steps outlined above.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for proper this compound waste stream management.
References
Safeguarding Your Research: Essential Protocols for Handling GNE-6468
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like GNE-6468. As a potent and selective RORc inverse agonist, this compound is a valuable tool in exploring the biological roles of RORc.[1] However, in the absence of a publicly available, comprehensive Safety Data Sheet (SDS), it is crucial to handle this compound with the utmost care, treating it as a potentially hazardous substance with unknown toxicity. This guide provides a procedural framework for the safe operational use and disposal of this compound, designed to be your trusted resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
When handling this compound, a proactive approach to safety is essential. The following table summarizes the recommended personal protective equipment (PPE) and handling guidelines.
| Category | Requirement | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes inhalation exposure to the powdered compound. For larger quantities or dust-generating operations, additional respiratory protection may be necessary.[2] |
| Engineering Controls | ||
| Ventilation | Handle exclusively in a certified chemical fume hood | Ensures containment of the compound and prevents respiratory exposure. |
| Handling Procedures | ||
| Weighing | Use a balance within a ventilated enclosure or fume hood | Prevents dissemination of the powder into the laboratory environment. |
| Solution Preparation | Prepare solutions within a chemical fume hood | Minimizes exposure to both the solid compound and solvent vapors. |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container | Protects the compound from degradation and prevents accidental release. |
Step-by-Step Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Protocol |
| Solid Waste | • Contaminated Materials: All disposables that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a dedicated, clearly labeled hazardous solid waste container.[3] • Unused Compound: Unused or expired solid this compound should also be disposed of in the designated hazardous solid waste container. |
| Liquid Waste | • Solutions: All solutions containing this compound (e.g., stock solutions, experimental dilutions) must be collected in a designated, leak-proof hazardous liquid waste container.[3] • Solvent Rinses: The first rinse of any glassware or containers that held this compound should be collected as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies. |
| Container Disposal | • "Empty" Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[4] |
Important Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[3]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide for handling this compound, the following workflow diagram outlines the key procedural stages.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
